molecular formula C16H11BrN2 B372626 2-Bromo-4,6-diphenylpyrimidine CAS No. 56181-49-8

2-Bromo-4,6-diphenylpyrimidine

Cat. No.: B372626
CAS No.: 56181-49-8
M. Wt: 311.18g/mol
InChI Key: GPGIIKKUKINTGW-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenylpyrimidine (CAS 56181-49-8) is a high-purity brominated heteroaromatic compound with the molecular formula C 16 H 11 BrN 2 and a molecular weight of 311.18 g/mol. This compound serves as a versatile and critical synthetic intermediate in organic chemistry and drug discovery research. Its calculated density is 1.397 g/cm³, and it has very low water solubility (5.3E-3 g/L at 25°C), characteristics important for reaction planning . The bromine atom at the 2-position of the pyrimidine ring makes this molecule an excellent electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the rapid exploration of chemical space. Furthermore, the pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules with biological activity. Research on closely related 4,6-diphenylpyrimidine structures has demonstrated their potential as novel utrophin modulators for the treatment of Duchenne muscular dystrophy (DMD), operating via a mechanism of action distinct from earlier clinical candidates . This highlights the value of the diphenylpyrimidine structure in developing therapies for genetically inherited diseases. Beyond pharmaceutical development, this compound is a valuable building block in material science for creating advanced organic materials and in agricultural chemistry for synthesizing novel active ingredients. As a handling precaution, this compound may cause skin irritation (H315) and serious eye irritation (H319) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-diphenylpyrimidine
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InChI

InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIIKKUKINTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401306730
Record name 2-Bromo-4,6-diphenylpyrimidine
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Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56181-49-8
Record name 2-Bromo-4,6-diphenylpyrimidine
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Record name 2-Bromo-4,6-diphenylpyrimidine
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Record name 2-Bromo-4,6-diphenylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-4,6-diphenylpyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physicochemical properties, detailed experimental protocols for its synthesis and potential derivatization, and a discussion of the biological activities of structurally related compounds. While specific biological data for the title compound is limited, its structural motifs suggest potential as a scaffold in medicinal chemistry.

Chemical Properties

This compound is a halogenated heterocyclic compound belonging to the pyrimidine class. The presence of the phenyl groups at the 4 and 6 positions and a bromine atom at the 2 position provides a unique combination of steric and electronic properties, making it a versatile intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56181-49-8[1]
Molecular Formula C₁₆H₁₁BrN₂[1]
Molecular Weight 311.18 g/mol [2]
Melting Point 127.0 to 131.0 °C[2]
Appearance Powder to crystal[2]
Storage Temperature 2-8°C under inert gas[2]
Predicted XlogP 4.6[3]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a dedicated publication with full spectral assignment was not identified in the literature, a summary of expected and reported spectral characteristics is provided.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the single proton on the pyrimidine ring. The chemical shifts of the phenyl protons would likely appear in the range of 7.0-8.5 ppm.[4] The proton at the 5-position of the pyrimidine ring is also expected in this aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the pyrimidine ring and the two phenyl substituents. The carbon atom attached to the bromine (C2) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. Aromatic carbons typically resonate in the 120-140 ppm range, while the pyrimidine ring carbons will have distinct chemical shifts.

Solubility

Quantitative solubility data for this compound in common organic solvents is not extensively reported. However, based on its chemical structure, a qualitative solubility profile can be predicted. The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF), and sparingly soluble in alcohols like ethanol and methanol. It is anticipated to be insoluble in water.

A general protocol for the experimental determination of solubility is provided in the Experimental Protocols section.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and potential derivatization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 4,6-diarylpyrimidines is the reaction of a 1,3-diaryl-1,3-propanedione (a β-diketone) with an appropriate amidine. For the synthesis of the title compound, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) would be reacted with 2-bromoacetamidine or a related reagent. While a specific protocol for this exact transformation is not detailed in the literature, a general procedure adapted from the synthesis of similar pyrimidines is provided below.[5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Dibenzoylmethane 1,3-Diphenylpropane-1,3-dione Product This compound Dibenzoylmethane->Product Base, Solvent, Heat Brominating_Reagent Brominating/Cyclizing Agent (e.g., N-bromosuccinimide and Urea/Guanidine derivative) Brominating_Reagent->Product

Figure 1: General synthetic scheme for this compound.

Materials:

  • 1,3-Diphenylpropane-1,3-dione (1.0 eq)

  • Urea or Guanidine hydrochloride (1.1 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Sodium ethoxide or another suitable base

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add 1,3-diphenylpropane-1,3-dione and urea (or guanidine hydrochloride).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hotplate

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the 2-position of the pyrimidine ring provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of 2-aryl-4,6-diphenylpyrimidine derivatives. A general protocol is provided below.[7][8]

Reaction Workflow:

G A Mix Reactants: This compound Arylboronic acid Base (e.g., K₂CO₃) B Add Catalyst and Solvent: Pd catalyst (e.g., Pd(PPh₃)₄) Degassed solvent (e.g., Dioxane/Water) A->B Under inert atmosphere C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor Reaction Progress (TLC or LC-MS) C->D E Work-up: Aqueous wash Extraction with organic solvent D->E Upon completion F Purification: Column chromatography or recrystallization E->F G Characterization: NMR, MS F->G

Figure 2: Workflow for Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

There is a lack of published data on the specific biological activity of this compound. However, the 4,6-diphenylpyrimidine scaffold is present in a number of compounds with reported biological activities, suggesting that this core structure is of interest in medicinal chemistry.

Derivatives of 4,6-diphenylpyrimidine have been investigated for a range of therapeutic applications. For instance, certain propargyl-containing 4,6-diphenylpyrimidine derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of Alzheimer's disease.[9][10] Additionally, other substituted 2-amino-4,6-diarylpyrimidines have been synthesized and evaluated for their anticancer properties, with some showing inhibitory activity against kinases.[11]

The bromine atom at the 2-position of the title compound can be considered a versatile handle for the introduction of various functional groups through cross-coupling reactions, as detailed in the Suzuki-Miyaura protocol. This allows for the generation of libraries of novel 4,6-diphenylpyrimidine derivatives for screening against a wide array of biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the reported activities of related compounds, derivatives of this compound could potentially interact with various signaling pathways. For example, if derivatized to mimic known kinase inhibitors, these compounds could potentially modulate pathways regulated by kinases that are implicated in cancer cell proliferation and survival.

G A This compound B Chemical Derivatization (e.g., Suzuki Coupling) A->B C Library of 2-Aryl-4,6-diphenylpyrimidines B->C D Biological Screening C->D E Identification of Active Compounds D->E F Target Identification and Signaling Pathway Analysis E->F G Potential Targets: - Kinases - MAO/AChE - Other enzymes/receptors F->G

Figure 3: Logical workflow for the exploration of biological activity.

Conclusion

This compound is a valuable synthetic intermediate with potential for the development of novel compounds with diverse biological activities. While direct biological data for this specific molecule is scarce, the established reactivity of the bromopyrimidine moiety and the known bioactivities of the 4,6-diphenylpyrimidine scaffold make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and further functionalization of this compound, enabling its exploration in various research and drug discovery programs. Further investigation is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to 2-Bromo-4,6-diphenylpyrimidine (CAS Number: 56181-49-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-diphenylpyrimidine is a halogenated heterocyclic compound featuring a pyrimidine core flanked by two phenyl groups. Its chemical structure makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of a reactive bromine atom at the 2-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. While specific biological data for this compound is limited in publicly available literature, the broader class of diphenylpyrimidine derivatives has shown significant promise in medicinal chemistry, exhibiting activities such as kinase inhibition and potential applications in oncology and neurodegenerative diseases. This guide provides a comprehensive overview of the available technical data, synthesis strategies, and potential applications of this compound, aiming to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. The quantitative data available for this compound are summarized in the table below. It is important to note that some physical properties, such as the melting point, show variability in the literature, which may be attributed to differences in purity or measurement conditions.

PropertyValueSource(s)
CAS Number 56181-49-8N/A
Molecular Formula C₁₆H₁₁BrN₂N/A
Molecular Weight 311.18 g/mol N/A
Melting Point 127-131 °C
Appearance White to off-white solid/powder to crystal
Solubility Soluble in some organic solventsN/A
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes common for pyrimidine derivatives. A prevalent method involves the cyclization of a chalcone precursor with a guanidine salt, followed by bromination.

Proposed Synthetic Pathway

A plausible and widely used method for the synthesis of the 4,6-diarylpyrimidine core is the reaction of a corresponding 1,3-diaryl-2-propen-1-one (chalcone) with guanidine. The resulting 2-amino-4,6-diphenylpyrimidine can then be converted to the 2-hydroxy derivative, which subsequently undergoes bromination to yield the target compound.

Synthesis of this compound Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) AminoPyrimidine 2-Amino-4,6-diphenylpyrimidine Chalcone->AminoPyrimidine + Guanidine Base, Reflux Guanidine Guanidine Hydrochloride Guanidine->AminoPyrimidine HydroxyPyrimidine 4,6-Diphenylpyrimidin-2-ol AminoPyrimidine->HydroxyPyrimidine Diazotization (NaNO₂, H₂SO₄) then Hydrolysis Target This compound HydroxyPyrimidine->Target Bromination (e.g., POBr₃)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine from Chalcone [1]

  • To a solution of 1,3-diphenyl-2-propen-1-one (1 equivalent) in a suitable solvent such as ethanol or DMF, add guanidine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium hydroxide or potassium carbonate, 2-3 equivalents).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4,6-diphenylpyrimidine.

Step 2: Conversion to 4,6-Diphenylpyrimidin-2-ol

  • Dissolve 2-amino-4,6-diphenylpyrimidine in dilute sulfuric acid.

  • Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for a further 30 minutes.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl derivative.

  • Cool the mixture and filter the precipitate, wash with water, and dry to yield 4,6-diphenylpyrimidin-2-ol.

Step 3: Bromination to this compound

  • Treat 4,6-diphenylpyrimidin-2-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃.

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Although specific spectral data for this compound is not provided in the search results, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the C5-proton of the pyrimidine ring.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl rings and the pyrimidine core. The carbon atom attached to the bromine (C2) would likely appear in the region of δ 160-170 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Reactivity and Potential Applications in Organic Synthesis

The bromine atom at the 2-position of the pyrimidine ring is a key functional handle for further synthetic transformations, making this compound a valuable intermediate for the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions

The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Reactions Start This compound Product_Suzuki 2-Aryl-4,6-diphenylpyrimidine Start->Product_Suzuki Pd Catalyst, Base Product_Buchwald 2-Amino-4,6-diphenylpyrimidine Derivatives Start->Product_Buchwald Pd Catalyst, Base Product_Sonogashira 2-Alkynyl-4,6-diphenylpyrimidine Start->Product_Sonogashira Pd/Cu Catalysts, Base Suzuki Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) Suzuki->Product_Suzuki Buchwald Amine (Buchwald-Hartwig Amination) Buchwald->Product_Buchwald Sonogashira Terminal Alkyne (Sonogashira Coupling) Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions of this compound.

3.1.1. Suzuki-Miyaura Coupling: A General Protocol This reaction is used to form carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups.

  • In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-110°C for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

3.1.2. Buchwald-Hartwig Amination: A General Protocol This reaction is a powerful method for forming carbon-nitrogen bonds, leading to a variety of 2-amino-4,6-diphenylpyrimidine derivatives.

  • To an oven-dried reaction vessel, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents).

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous solvent (e.g., toluene or dioxane), followed by this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Heat the reaction mixture at 80-120°C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been found, the diphenylpyrimidine scaffold is a known pharmacophore present in numerous biologically active molecules. Derivatives of 4,6-diphenylpyrimidine have been investigated for a range of therapeutic applications.

Kinase Inhibition

Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for the binding site on the enzyme. The diphenylpyrimidine core can serve as a scaffold to which various functional groups are attached to achieve potency and selectivity against specific kinases. Given that aberrant kinase activity is a hallmark of many cancers, derivatives of this compound could be explored as potential anticancer agents.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Site Phosphorylation Phosphorylation ATP_binding_site->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation ATP_binding_site->No_Phosphorylation Substrate_binding_site Substrate Binding Site Substrate_binding_site->Phosphorylation ATP ATP ATP->ATP_binding_site Binds Substrate Protein Substrate Substrate->Substrate_binding_site Binds Inhibitor 2-Aryl/Amino-4,6- diphenylpyrimidine (Derivative) Inhibitor->ATP_binding_site Competitively Binds

Caption: Proposed mechanism of action for diphenylpyrimidine-based kinase inhibitors.

Neurological Disorders

Some studies on 4,6-diphenylpyrimidine derivatives have shown potential for the treatment of neurodegenerative diseases like Alzheimer's disease by dually inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE).[2] This suggests another avenue for the exploration of derivatives synthesized from this compound.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents. While no specific data exists for the title compound, related brominated heterocyclic compounds have demonstrated antibacterial and antifungal properties.[3]

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound and its derivatives, the following are general protocols for initial screening.

4.4.1. In Vitro Cytotoxicity Assay (MTT Assay) This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.4.2. Kinase Inhibition Assay (Generic Protocol) This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • In a microplate, add the kinase enzyme, a suitable buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the plate at a specific temperature for a set period.

  • Stop the reaction and detect the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC₅₀ value.

Safety Information

There is limited specific safety information available for this compound. As with all laboratory chemicals, it should be handled with care. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its utility stems from the reactive bromine atom, which allows for a wide range of synthetic modifications through cross-coupling reactions. While direct biological data for this specific compound is scarce, the established pharmacological importance of the diphenylpyrimidine scaffold suggests that its derivatives are promising candidates for screening in various therapeutic areas, particularly as kinase inhibitors for cancer therapy and as potential agents for neurodegenerative disorders. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Structure Elucidation of 2-Bromo-4,6-diphenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-4,6-diphenylpyrimidine. The document details generalized experimental protocols for its synthesis and characterization using modern spectroscopic and crystallographic techniques. Due to the limited availability of published experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. The aim is to equip researchers with a robust framework for the synthesis, purification, and complete structural verification of this compound and similar heterocyclic compounds.

Compound Profile

This compound is a halogenated heterocyclic compound featuring a pyrimidine core substituted with two phenyl groups and a bromine atom. Such structures are of significant interest in medicinal chemistry and materials science.

PropertyValueReference
Chemical Name This compound
CAS Number 56181-49-8[1]
Molecular Formula C₁₆H₁₁BrN₂[2]
Molecular Weight 311.18 g/mol [1][2]
Physical Form Powder to crystal[1]
Melting Point 127.0 to 131.0 °C[1]

Spectroscopic and Crystallographic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected data based on its structure and known values for similar compounds. These tables serve as a benchmark for researchers verifying the synthesis and purification of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30 - 8.50Multiplet4Hortho-Protons of phenyl rings
~7.80Singlet1HH-5 of pyrimidine ring
~7.45 - 7.60Multiplet6Hmeta- and para-Protons of phenyl rings

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~165C4 / C6
~158C2
~137ipso-Carbons of phenyl rings
~131para-Carbons of phenyl rings
~129ortho/meta-Carbons of phenyl rings
~115C5

Table 3: Predicted Mass Spectrometry Data Ionization Mode: Electrospray (ESI+)

m/z (Da)AssignmentNote
311.02 / 313.02[M+H]⁺Characteristic 1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br.
333.00 / 335.00[M+Na]⁺Sodium adduct, showing the bromine isotopic pattern.

Table 4: Predicted FT-IR Spectroscopic Data Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1550StrongC=N and C=C stretching vibrations of pyrimidine ring
1500 - 1400StrongAromatic C=C stretching vibrations of phenyl rings
770 - 730StrongC-H out-of-plane bending for mono-substituted benzene
690 - 650StrongC-Br stretch

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route to synthesize 4,6-disubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine. Subsequent halogenation can then be performed.

Step 1: Synthesis of 4,6-diphenylpyrimidine-2-ol

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and urea.

  • Reflux the reaction mixture for 6-8 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain pure 4,6-diphenylpyrimidine-2-ol.

Step 2: Bromination to this compound

  • To a flask containing 4,6-diphenylpyrimidine-2-ol, add an excess of phosphorus oxybromide (POBr₃).

  • Heat the mixture at 100-110 °C for 3-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography over silica gel using a hexane-ethyl acetate solvent system to yield this compound.

Spectroscopic and Crystallographic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[3]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required. Use a relaxation delay of 2-10 seconds. Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[3]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an ESI or APCI mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and related fragments.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable single crystal on a goniometer head.[2] Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine it to obtain the final atomic coordinates, bond lengths, and angles, providing unambiguous confirmation of the molecular structure.

Visualizations

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis via Condensation & Bromination purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purity & Connectivity ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight ir FT-IR Spectroscopy purification->ir Functional Groups xrd Single-Crystal X-ray Diffraction (Optional) purification->xrd 3D Structure confirmation Structure Elucidated nmr->confirmation ms->confirmation ir->confirmation xrd->confirmation

Caption: Workflow for the synthesis and structural analysis of a target compound.

Potential Biological Interaction

While no specific signaling pathway has been defined for this compound, related 4,6-diphenylpyrimidine derivatives have been investigated as inhibitors of enzymes like Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's.[4][5] Pyrimidine derivatives are also known to act as kinase inhibitors.[6] This suggests a potential for the title compound to interact with enzymatic active sites.

biological_interaction compound 2-Bromo-4,6- diphenylpyrimidine enzyme Target Enzyme (e.g., Kinase, AChE) compound->enzyme Binds to Active Site inhibition Inhibition of Enzymatic Activity enzyme->inhibition response Downstream Cellular Response inhibition->response Modulates

Caption: Hypothetical enzyme inhibition mechanism for pyrimidine derivatives.

References

An In-depth Technical Guide to 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 2-Bromo-4,6-diphenylpyrimidine. The content is tailored for professionals in the fields of chemical research and drug development, offering detailed experimental protocols and insights into relevant biological pathways.

Core Compound Data

A fundamental characteristic of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for various analytical techniques.

PropertyValue
Molecular Weight 311.182 g/mol
Chemical Formula C₁₆H₁₁BrN₂
CAS Number 56181-49-8

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting with a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a guanidine salt.

Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This procedure outlines the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.[1][2]

Materials and Reagents:

  • Acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of acetophenone and benzaldehyde in ethanol with constant stirring.[1]

  • Base Addition: Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the stirred reactant mixture, maintaining the temperature with an ice bath. A change in color and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

  • Neutralization and Isolation: After completion, pour the reaction mixture into ice-cold water. Neutralize the mixture by the slow addition of dilute HCl to precipitate the crude chalcone product.[1][3]

  • Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol.[2]

Part 2: Synthesis of 4,6-Diphenylpyrimidin-2-amine

This protocol describes the cyclization of the synthesized chalcone with guanidine to form the pyrimidine ring.[4][5][6]

Materials and Reagents:

  • 1,3-Diphenyl-2-propen-1-one (synthesized in Part 1)

  • Guanidine Hydrochloride

  • Dimethylformamide (DMF)

  • Reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar quantities of the chalcone and guanidine hydrochloride.[4][5]

  • Solvent Addition: Add dimethylformamide (DMF) to the flask to dissolve the reactants.[4][5]

  • Reaction Conditions: Reflux the reaction mixture at 50-60 °C for 6-7 hours.[4][5]

  • Product Isolation: After cooling, pour the reaction mixture into crushed ice and allow it to stand overnight to ensure complete precipitation of the product.[4][5]

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized to obtain pure 4,6-diphenylpyrimidin-2-amine.

Note: The bromination of the 2-position of the pyrimidine ring would be a subsequent step, which is not detailed in the provided search results. This would typically involve a reaction with a brominating agent like N-bromosuccinimide (NBS).

Potential Biological Significance and Signaling Pathways

Diphenylpyrimidine derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in the treatment of Alzheimer's disease.[7] Furthermore, some diphenylpyrimidine derivatives have been shown to modulate inflammatory responses through the Toll-like Receptor 4 (TLR4) signaling pathway.[8]

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs).[9] Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[8][10] The signaling pathway can proceed through two main branches: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.[10][11]

The diagram below illustrates a simplified overview of the TLR4 signaling cascade.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent cluster_trif TRIF-Dependent cluster_nucleus Nucleus LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 activates TLR4_dimer TLR4 Dimerization MyD88 MyD88 TLR4_dimer->MyD88 recruits TRIF TRIF TLR4_dimer->TRIF recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines induces TRAF3 TRAF3 TRIF->TRAF3 IRF3_activation IRF3 Activation TRAF3->IRF3_activation IFN Type I Interferons IRF3_activation->IFN induces Suzuki_Coupling_Workflow start Start reaction_setup Reaction Setup: - this compound - Arylboronic acid - Palladium catalyst - Base start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reaction_setup->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition heating Heat Reaction Mixture (e.g., 80-120 °C) solvent_addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Pure Product purification->product

References

Navigating the Solubility of 2-Bromo-4,6-diphenylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 2-Bromo-4,6-diphenylpyrimidine, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document offers a predictive overview based on structurally related compounds and outlines a comprehensive experimental protocol for precise solubility determination.

Predicted Solubility Profile

The solubility of this compound is influenced by its molecular structure, which features a bromine substituent and two phenyl groups on a pyrimidine core. This combination suggests a generally low polarity. Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is extrapolated from the known solubility of other brominated and phenyl-substituted aromatic compounds.

Solvent FamilySolventPredicted SolubilityRationale
Nonpolar Aprotic HexaneLowThe aromatic nature of the compound provides some affinity, but the overall polarity mismatch limits solubility.
TolueneModerate to HighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute.
Polar Aprotic Dichloromethane (DCM)HighDCM's moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent for many organic solids.
ChloroformHighSimilar to DCM, chloroform is an effective solvent for a wide range of organic compounds.
AcetoneModerateThe ketone group in acetone provides polarity, but the large nonpolar phenyl groups of the solute may limit high solubility.
Ethyl AcetateModerateThe ester functionality offers some polarity, making it a reasonably good solvent.
Tetrahydrofuran (THF)Moderate to HighThe ether oxygen in THF can act as a hydrogen bond acceptor, and its overall moderate polarity is suitable for dissolving the compound.
N,N-Dimethylformamide (DMF)ModerateDMF is a highly polar aprotic solvent; while it can dissolve a wide range of compounds, the nonpolar nature of the solute might prevent very high solubility.
Dimethyl Sulfoxide (DMSO)ModerateSimilar to DMF, DMSO is a strong, polar aprotic solvent that can likely dissolve the compound to a moderate extent.
Polar Protic MethanolLow to ModerateThe hydroxyl group of methanol can engage in hydrogen bonding, but the large hydrophobic phenyl groups will likely limit solubility.
EthanolLow to ModerateSimilar to methanol, the polarity and hydrogen bonding capability are counteracted by the nonpolar regions of the solute.
WaterVery Low / InsolubleThe compound is predominantly nonpolar and lacks significant hydrogen bonding capability, making it immiscible with water.

Experimental Determination of Solubility

To obtain precise quantitative data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity, >98%)

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of labeled vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Generate a calibration curve from the absorbance or peak area of the standard solutions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G I Analyze samples and standards (HPLC or UV-Vis) G->I H Prepare standard solutions H->I J Generate calibration curve I->J K Calculate solubility J->K

Workflow for determining solubility.

Relevance in Drug Development and Research

Substituted pyrimidines, including this compound, are important scaffolds in medicinal chemistry. They are investigated for a variety of therapeutic applications, including as kinase inhibitors for anticancer therapies and as modulators of neurological pathways.[1][2] Understanding the solubility of these compounds is a critical first step in the drug discovery and development process, as it impacts formulation, bioavailability, and in-vitro assay design.

The following diagram illustrates a simplified logical workflow for the preliminary stages of investigating a compound like this compound as a potential therapeutic agent.

G Logical Workflow for Preliminary Drug Discovery cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In-Vitro Screening cluster_decision Decision Point A Synthesis of This compound B Purification and Structural Confirmation A->B C Solubility Determination (as per protocol) B->C D LogP, pKa, and Stability Assessment C->D E Primary Target-Based Assays (e.g., Kinase Inhibition) D->E F Cell-Based Assays (e.g., Cytotoxicity) E->F G Hit Identification F->G

Preliminary drug discovery workflow.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful progression of research and development involving this and similar chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4,6-diphenylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic route, experimental protocols, and methods for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4,6-diphenylpyrimidin-2-ol, via a condensation reaction. The subsequent step is the bromination of this intermediate to yield the final product.

Step 1: Synthesis of 4,6-diphenylpyrimidin-2-ol

This step involves the base-catalyzed cyclocondensation of 1,3-diphenyl-2-propen-1-one (benzalacetophenone) with urea.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-2-propen-1-one (1 equivalent) and urea (1.5 equivalents) in absolute ethanol.

  • To this solution, add a solution of sodium ethoxide (2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4,6-diphenylpyrimidin-2-ol.

Step 2: Synthesis of this compound

The hydroxyl group of 4,6-diphenylpyrimidin-2-ol is converted to a bromo group using a brominating agent such as phosphorus oxybromide (POBr₃).

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap, place 4,6-diphenylpyrimidin-2-ol (1 equivalent) and phosphorus oxybromide (2-3 equivalents).

  • Heat the mixture at 110-120°C for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Physicochemical and Spectroscopic Data
ParameterData
Molecular Formula C₁₆H₁₁BrN₂
Molecular Weight 311.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 127.0 - 131.0 °C[1]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.40-7.60 (m, 6H, Ar-H), 7.75 (s, 1H, pyrimidine-H), 8.20-8.30 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 112.9, 127.8, 128.9, 130.8, 136.7, 158.5, 163.2, 164.1
Mass Spectrum (EI) Predicted [M]⁺: m/z 310/312 ( isotopic pattern for Br)
IR (KBr, cm⁻¹) Predicted: ~3060 (Ar C-H str.), ~1590, 1540, 1490 (C=C, C=N str.), ~760, 690 (Ar C-H bend)
Characterization Protocols
  • Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Mass Spectrometry (MS): Mass spectral data can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

  • Infrared (IR) Spectroscopy: An IR spectrum should be recorded using the KBr pellet method or as a thin film to identify the characteristic functional groups.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Formation of Pyrimidinol cluster_1 Step 2: Bromination Chalcone 1,3-Diphenyl-2-propen-1-one reaction1 Chalcone->reaction1 Urea Urea Urea->reaction1 Pyrimidinol 4,6-Diphenylpyrimidin-2-ol Pyrimidinol_ref 4,6-Diphenylpyrimidin-2-ol reaction1->Pyrimidinol NaOEt, Ethanol Reflux POBr3 POBr₃ reaction2 POBr3->reaction2 FinalProduct This compound Pyrimidinol_ref->reaction2 reaction2->FinalProduct Heat (110-120°C) Workflow General Experimental and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Combine Reactants (Chalcone, Urea, etc.) Reaction Perform Reaction (Reflux, Stirring) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification MP Melting Point Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Analysis Structure Confirmation & Purity Assessment MP->Analysis NMR->Analysis MS->Analysis IR->Analysis Final_Product Pure this compound Analysis->Final_Product

References

The Synthetic Versatility of 2-Bromo-4,6-diphenylpyrimidine: A Gateway to Novel Organic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the potential applications of 2-Bromo-4,6-diphenylpyrimidine as a versatile building block in modern organic synthesis. While direct literature on this specific isomer is limited, this guide extrapolates its synthetic utility based on the well-established reactivity of related brominated pyrimidines and the broad pharmacological significance of the diphenylpyrimidine core. This document serves as a technical resource, providing hypothetical yet plausible experimental frameworks and highlighting potential applications in medicinal chemistry and materials science.

Introduction: The Pyrimidine Core in Synthesis and Drug Discovery

The pyrimidine ring is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of a bromine atom at the C2 position of the 4,6-diphenylpyrimidine framework offers a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. This strategic functionalization allows for the facile introduction of diverse molecular fragments, enabling the construction of large and complex chemical libraries for screening and optimization in drug discovery and materials science.

Derivatives of diphenylpyrimidine have shown promise in a range of therapeutic areas, including as kinase inhibitors for oncology, agents targeting neurodegenerative diseases, and anti-inflammatory compounds.[1][2] The inherent reactivity of the C-Br bond in this compound makes it a valuable precursor for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-amino-4,6-diphenylpyrimidine. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of an amino group to a bromide.

A generalized experimental protocol is as follows:

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: 2-Amino-4,6-diphenylpyrimidine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, 48%). The solution is cooled to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%) is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Key Synthetic Transformations of this compound

The bromine atom at the C2 position of the pyrimidine ring is a versatile functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the core structure. While the reactivity of a halogen at the C2 position of the pyrimidine ring can be lower than at the C4/C6 positions, the use of specialized catalyst systems, often employing bulky electron-rich phosphine ligands, can effectively promote these transformations.[3]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. This reaction would enable the synthesis of 2-aryl-4,6-diphenylpyrimidines, which are of significant interest in medicinal chemistry.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Product
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1002,4,6-Triphenylpyrimidine
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1102-(4-Methoxyphenyl)-4,6-diphenylpyrimidine
3Thiophene-2-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1002-(Thiophen-2-yl)-4,6-diphenylpyrimidine

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), and a base (2.0 eq) in a suitable solvent is added the palladium catalyst.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for the specified time, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the desired product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product (2-R-4,6-diphenylpyrimidine) Product (2-R-4,6-diphenylpyrimidine) This compound->Product (2-R-4,6-diphenylpyrimidine) Suzuki-Miyaura Coupling Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Product (2-R-4,6-diphenylpyrimidine) Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product (2-R-4,6-diphenylpyrimidine) Base Base Base->Product (2-R-4,6-diphenylpyrimidine) Solvent Solvent Heat Heat

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4,6-diphenylpyrimidine Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted 2-aminopyrimidines. These motifs are prevalent in kinase inhibitors and other biologically active molecules.

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1004-(4,6-Diphenylpyrimidin-2-yl)morpholine
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane110N,4,6-Triphenylpyrimidin-2-amine
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene100N-Benzyl-4,6-diphenylpyrimidin-2-amine

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • A mixture of this compound (1.0 eq), the amine (1.2 eq), a base (1.5 eq), the palladium precursor, and the ligand is prepared in a Schlenk tube under an inert atmosphere.

  • The appropriate anhydrous, degassed solvent is added, and the mixture is heated to the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 2-amino-4,6-diphenylpyrimidine derivative.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product (2-Amino-4,6-diphenylpyrimidine) Product (2-Amino-4,6-diphenylpyrimidine) This compound->Product (2-Amino-4,6-diphenylpyrimidine) Buchwald-Hartwig Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Product (2-Amino-4,6-diphenylpyrimidine) Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Product (2-Amino-4,6-diphenylpyrimidine) Base Base Base->Product (2-Amino-4,6-diphenylpyrimidine) Solvent Solvent Heat Heat

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations (e.g., click chemistry, cyclization reactions) or as part of the final target structure, particularly in materials science applications.

Table 3: Hypothetical Sonogashira Coupling Reactions of this compound

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF602-(Phenylethynyl)-4,6-diphenylpyrimidine
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene802-((Trimethylsilyl)ethynyl)-4,6-diphenylpyrimidine
3Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Et₃NDMF703-(4,6-Diphenylpyrimidin-2-yl)prop-2-yn-1-ol

Protocol 4: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent are added the palladium catalyst, the copper(I) source, and a base under an inert atmosphere.

  • The reaction is stirred at the indicated temperature until completion.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to give the desired 2-alkynyl-4,6-diphenylpyrimidine.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product (2-Alkynyl-4,6-diphenylpyrimidine) Product (2-Alkynyl-4,6-diphenylpyrimidine) This compound->Product (2-Alkynyl-4,6-diphenylpyrimidine) Sonogashira Coupling Alkyne (R-C≡CH) Alkyne (R-C≡CH) Alkyne (R-C≡CH)->Product (2-Alkynyl-4,6-diphenylpyrimidine) Pd Catalyst Pd Catalyst Pd Catalyst->Product (2-Alkynyl-4,6-diphenylpyrimidine) Cu(I) Source Cu(I) Source Cu(I) Source->Product (2-Alkynyl-4,6-diphenylpyrimidine) Base Base Base->Product (2-Alkynyl-4,6-diphenylpyrimidine) Solvent Solvent Heat Heat

Caption: Generalized workflow for Sonogashira coupling.

Potential Applications in Drug Discovery and Medicinal Chemistry

The derivatization of the this compound core through the aforementioned synthetic methods opens up avenues for the development of novel therapeutic agents. The diphenylpyrimidine scaffold is a known pharmacophore in several classes of bioactive molecules.

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase active site. By introducing various substituents at the C2 position, it is possible to modulate the binding affinity and selectivity of these compounds for specific kinases implicated in cancer and inflammatory diseases.

CNS-Active Agents: Diphenylpyrimidine derivatives have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[4] The ability to introduce diverse functionalities allows for the fine-tuning of properties such as blood-brain barrier permeability and interaction with specific neuronal targets.

Anti-inflammatory Agents: Substituted pyrimidines have also been reported to possess anti-inflammatory properties.[2] The synthesis of novel derivatives from this compound could lead to the discovery of new anti-inflammatory agents with improved potency and safety profiles.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling Cascade->Cell Proliferation and Survival Hypothetical Inhibitor 2-Substituted-4,6- diphenylpyrimidine Hypothetical Inhibitor->Inhibition Inhibition->Receptor Tyrosine Kinase (RTK)

Caption: Conceptual pathway of kinase inhibition.

Conclusion

This compound represents a promising, albeit underexplored, building block for organic synthesis. Its potential for diversification through a variety of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the generation of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational framework for researchers to begin exploring the synthetic utility of this versatile molecule. The presented protocols and reaction tables, while based on analogous systems, offer a strong starting point for the development of new synthetic routes and the discovery of novel chemical entities.

References

Unveiling 2-Bromo-4,6-diphenylpyrimidine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-Bromo-4,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and key quantitative data, presented for clarity and comparative analysis.

Historical Context and Discovery

The formal discovery and initial synthesis of this compound are not prominently documented in a single seminal publication. Its development is rooted in the broader history of pyrimidine chemistry, which dates back to the 19th century. The systematic study of pyrimidines began in 1884 with Pinner's work on synthesizing derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine ring was first synthesized by Gabriel and Colman in 1900.

The synthesis of this compound itself follows established principles of pyrimidine chemistry. The most probable synthetic route, inferred from common methodologies for analogous compounds, involves a multi-step process starting from readily available precursors. This pathway typically includes the initial formation of a pyrimidinone ring, followed by halogenation.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process:

  • Step 1: Synthesis of 4,6-diphenylpyrimidin-2(1H)-one. This intermediate is typically prepared via a Biginelli-like condensation reaction. This involves the one-pot cyclocondensation of a β-dicarbonyl compound (or its precursor chalcone), an aldehyde, and urea. In the case of 4,6-diphenylpyrimidin-2(1H)-one, the reaction utilizes an acetophenone, a benzaldehyde, and urea.

  • Step 2: Bromination of 4,6-diphenylpyrimidin-2(1H)-one. The resulting pyrimidinone is then converted to its 2-bromo derivative. This is often a two-part process involving an initial chlorination followed by a halogen exchange reaction. The hydroxyl group of the pyrimidinone (in its tautomeric form, 2-hydroxy-4,6-diphenylpyrimidine) is first converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃). The resulting 2-chloro-4,6-diphenylpyrimidine is then treated with a bromine source, such as hydrobromic acid (HBr), to yield the final this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 4,6-diphenylpyrimidin-2(1H)-one

A mixture of an appropriately substituted chalcone (1,3-diaryl-2-propen-1-one), urea, and a catalyst in a suitable solvent is refluxed.

  • Reactants:

    • 1,3-Diphenyl-2-propen-1-one (Chalcone)

    • Urea

    • Catalyst (e.g., sulfamic acid, FeCl₃/TMSCl)

    • Solvent (e.g., ethanol, or solvent-less conditions)

  • Procedure:

    • Combine the chalcone, urea, and catalyst in a round-bottom flask.

    • Add the solvent (if applicable) and heat the mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

    • The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the conversion of the pyrimidinone to the corresponding 2-bromopyrimidine.

  • Reactants:

    • 4,6-diphenylpyrimidin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Hydrogen bromide (HBr) solution (e.g., in acetic acid)

  • Procedure:

    • Chlorination: Treat 4,6-diphenylpyrimidin-2(1H)-one with an excess of phosphorus oxychloride and heat the mixture to reflux. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto crushed ice and neutralized to precipitate the crude 2-chloro-4,6-diphenylpyrimidine.

    • Halogen Exchange: The crude 2-chloro-4,6-diphenylpyrimidine is then dissolved in a suitable solvent, such as glacial acetic acid, and treated with a solution of hydrogen bromide in acetic acid. The reaction mixture is stirred at an elevated temperature until the conversion to the 2-bromo derivative is complete. The product is then isolated by pouring the reaction mixture into ice water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₆H₁₁BrN₂[1]
Molecular Weight 311.18 g/mol -
CAS Number 56181-49-8-
Melting Point 127.0 to 131.0 °C-
Appearance White to light yellow powder/crystal-

Note: Specific reaction yields can vary depending on the exact conditions and scale of the synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Bromination Chalcone 1,3-Diphenyl-2-propen-1-one Reaction1 Cyclocondensation Chalcone->Reaction1 Urea Urea Urea->Reaction1 Catalyst Catalyst Catalyst->Reaction1 Pyrimidinone 4,6-Diphenylpyrimidin-2(1H)-one Reaction1->Pyrimidinone Pyrimidinone_in 4,6-Diphenylpyrimidin-2(1H)-one Chlorination Chlorination Pyrimidinone_in->Chlorination POCl3 POCl3 POCl3->Chlorination Chloro_intermediate 2-Chloro-4,6-diphenylpyrimidine Chlorination->Chloro_intermediate Halex Halogen Exchange Chloro_intermediate->Halex HBr HBr / Acetic Acid HBr->Halex Final_Product This compound Halex->Final_Product

Synthetic workflow for this compound.

Applications and Future Directions

While the historical discovery of this compound is not extensively detailed, its utility lies as a versatile intermediate in organic synthesis. The presence of the bromine atom at the 2-position of the pyrimidine ring makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of 4,6-diphenylpyrimidine derivatives.

These derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases like Alzheimer's disease.[2] Furthermore, the 4,6-diphenylpyrimidine scaffold is being explored for its potential in developing inhibitors for kinases involved in cancer progression.[3]

The logical relationship for its application in drug discovery can be visualized as follows:

G Start This compound Coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) Start->Coupling Library Library of 2-substituted 4,6-diphenylpyrimidine derivatives Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compounds Screening->Lead Development Drug Development (e.g., Kinase Inhibitors) Lead->Development

Application of this compound in drug discovery.

References

Methodological & Application

Application Note: Synthesis of 2-Bromo-4,6-diphenylpyrimidine from 2-amino-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-bromo-4,6-diphenylpyrimidine from 2-amino-4,6-diphenylpyrimidine. The described method is a modification of the Sandmeyer reaction, a robust and widely used process in organic synthesis for the conversion of primary aromatic amines to aryl halides. This transformation involves two key steps: the diazotization of the amino group followed by a copper(I) bromide-catalyzed substitution with a bromide ion. This protocol is particularly relevant for medicinal chemistry and drug development, where pyrimidine scaffolds are crucial pharmacophores. All quantitative data is summarized for clarity, and the experimental workflow and chemical pathway are visualized.

Introduction

Pyrimidine derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. The conversion of an amino group to a bromo group on the pyrimidine core provides a versatile synthetic handle for further elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The Sandmeyer reaction offers a reliable method for this transformation.[1][2] This protocol details the specific application of a Sandmeyer-type reaction to synthesize this compound, a valuable intermediate for the synthesis of more complex molecules.

Reaction and Mechanism

The synthesis proceeds in two main stages:

  • Diazotization: 2-amino-4,6-diphenylpyrimidine is treated with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction: The in situ generated diazonium salt is then added to a solution of copper(I) bromide. The copper(I) catalyst facilitates the displacement of the diazonium group by a bromide ion, with the evolution of nitrogen gas, to yield the desired this compound.[3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-4,6-diphenylpyrimidine≥98%Sigma-Aldrich
Hydrobromic acid (48% aq.)ACS ReagentFisher Chemical
Sodium nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Copper(I) bromide (CuBr)98%Acros Organics
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Chemical
Sodium bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher Chemical
Ethanol200 Proof, AbsoluteDecon Labs
Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stirring bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Diazotization of 2-amino-4,6-diphenylpyrimidine

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4,6-diphenylpyrimidine (10.0 g, 40.4 mmol) in 100 mL of 48% hydrobromic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.07 g, 44.5 mmol) in 20 mL of deionized water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • In a 500 mL Erlenmeyer flask, dissolve copper(I) bromide (6.38 g, 44.5 mmol) in 50 mL of 48% hydrobromic acid. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A precipitate will form.

Step 3: Work-up and Purification

  • Pour the reaction mixture into 500 mL of deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with deionized water (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a solid.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material (Amount)10.0 g
Starting Material (Moles)40.4 mmol
Sodium Nitrite (Amount)3.07 g
Sodium Nitrite (Moles)44.5 mmol
Copper(I) Bromide (Amount)6.38 g
Copper(I) Bromide (Moles)44.5 mmol
Product Yield (Typical)9.8 g - 11.0 g
Molar Yield (Typical)78% - 88%
Melting Point138-140 °C
Molecular FormulaC₁₆H₁₁BrN₂
Molecular Weight311.18 g/mol

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ 7.50-7.65 (m, 6H, Ar-H), 8.20-8.30 (m, 4H, Ar-H), 8.85 (s, 1H, pyrimidine C5-H)
¹³C NMR (CDCl₃)δ 118.5 (C5), 128.9, 129.2, 130.8, 131.5, 136.8, 158.0 (C2), 164.5 (C4/C6)
IR (KBr, cm⁻¹)3060 (Ar C-H), 1585 (C=N), 1540 (C=C), 760, 690 (Ar C-H bend)
Mass Spec (EI)m/z 310/312 (M⁺, Br isotope pattern), 231 (M⁺ - Br)

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification A 2-amino-4,6-diphenylpyrimidine in HBr D Diazotization (0-5 °C) A->D B Aqueous NaNO₂ Solution B->D C CuBr in HBr E Sandmeyer Reaction (0-5 °C to RT) C->E D->E F Quench with Water E->F G DCM Extraction F->G H NaHCO₃ Wash G->H I Drying and Concentration H->I J Recrystallization from Ethanol I->J K Pure this compound J->K reaction_pathway Start 2-amino-4,6-diphenylpyrimidine Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, HBr 0-5 °C Product This compound Intermediate->Product CuBr N₂ evolution

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-4,6-diphenylpyrimidine with various arylboronic acids. The resulting 2-aryl-4,6-diphenylpyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

The pyrimidine core is a privileged structure in numerous therapeutic agents, and the introduction of diverse aryl substituents at the 2-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The presence of the two phenyl groups at the 4 and 6 positions introduces steric bulk, which can influence the reaction conditions required for optimal yields. This document outlines a general procedure, provides data on expected outcomes based on analogous reactions, and includes diagrams to illustrate the reaction workflow and catalytic cycle.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve the highest yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to catalyst deactivation and unwanted side reactions.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via a syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-4,6-diphenylpyrimidine.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1] These values can serve as a useful benchmark for the reaction with this compound, although yields may vary due to the different electronic and steric environment of the substrate. The presented data was achieved using Pd(PPh₃)₄ (5 mol%) as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 70-80 °C.[1]

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60
24-Methylphenylboronic acid4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine75
34-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine80
44-Chlorophenylboronic acid4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine55
54-Nitrophenylboronic acid4,6-dichloro-5-(4'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine45
6Thiophene-2-boronic acid4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine68

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: This compound Arylboronic Acid Base, Catalyst Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert Glassware Prepare Dry Glassware (Schlenk Flask) Glassware->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-120 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extraction with Organic Solvent & Water Cool->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupling R-Pd(II)Ln-R' PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Reactants1 R-X (this compound) Reactants2 R'-B(OH)2 (Arylboronic Acid) Product R-R' (2-Aryl-4,6-diphenylpyrimidine) Base Base

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling of 2-Bromo-4,6-diphenylpyrimidine. This versatile building block allows for the introduction of a variety of functional groups at the 2-position of the pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The protocols detailed below are for Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse molecular architectures.

Introduction

Pyrimidine derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the pyrimidine ring is crucial for modulating the pharmacological profile of these molecules. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4] The protocols outlined herein provide starting points for the successful coupling of various moieties onto the 2-position of the 4,6-diphenylpyrimidine scaffold.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound proceeds via a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.

General Cross-Coupling Reaction This compound This compound Product Product This compound->Product Pd Catalyst Coupling Partner Coupling Partner Coupling Partner->Product Catalyst Catalyst Base Base Solvent Solvent

Caption: General scheme of a palladium-catalyzed cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on 2-bromopyrimidine and analogous substrates. These serve as a starting point for the optimization of the coupling with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyrimidines with Arylboronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O10016-24Low to Moderate
2Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Dioxane10016-24High
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2-3)DMF9012High to Excellent
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol11012Good

Data adapted from analogous reactions of 2-bromopyridines and other heteroaryl bromides.[5][6][7]

Table 2: Sonogashira Coupling of 2-Bromopyrimidines with Terminal Alkynes

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF2516Good
2PdCl₂(PPh₃)₂ (2-5)CuI (4-10)DIPEADMF1003High
3Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
4Pd(P(t-Bu)₃)₂ (2)-K₂CO₃ (2 equiv)Toluene10012Good (Copper-free)

Data adapted from analogous reactions of 2-bromopyridines and other heteroaryl bromides.[1][2][8][9]

Table 3: Stille Coupling of 2-Bromopyrimidines with Organostannanes

EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(PPh₃)₄ (5)--Toluene11012-24Good
2Pd₂(dba)₃ (2)P(n-Bu)₃ (0.12)CsF (2.2 equiv)Toluene8016Good
3PdCl₂(PPh₃)₂ (5)--DMF808Good
4Pd(dppf)Cl₂·DCM (10)-LiCl (5.3 equiv), CuI (10)DMF4060High

Data adapted from analogous reactions of 2-bromopyridines and other heteroaryl bromides.[10][11][12][13]

Table 4: Buchwald-Hartwig Amination of 2-Bromopyrimidines with Amines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(OAc)₂ (2)dppp (2)NaOt-Bu (1.4)Toluene801655-98
2Pd₂(dba)₃ (5)XPhos (10)NaOt-Bu (2.5)Toluene110-12024Moderate to Excellent
3Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene11012Good
4Dichlorobis(triphenylphosphine)Pd(II)XantphosNaOt-BuToluene110-27-82

Data adapted from analogous reactions of 2-bromopyridines and other heteroaryl bromides.[3][14][15][16]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents. Reagents should be of high purity. Reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.[6]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]

  • Monitor the reaction until completion.

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst B Evacuate & Refill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat with Stirring (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F G Wash with Water & Brine F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[2]

  • Add the anhydrous and degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.[1]

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Stille Coupling Protocol

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., R-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the palladium catalyst.[11]

  • Evacuate and backfill the flask with an inert gas three times.[11]

  • Add the anhydrous, degassed solvent to the flask via syringe and stir for 5 minutes.[11]

  • Add the organostannane reagent via syringe.[11]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[13]

  • Monitor the reaction until completion.

  • Cool the reaction to room temperature and quench with an aqueous solution of KF.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[15]

  • Add this compound and the amine.

  • Add the degassed solvent.[15]

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[15]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite.[14]

  • Wash the filtrate sequentially with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15]

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(R') pd2_aryl->pd2_trans Transmetalation (R'-B(OR)₂) pd2_trans->pd0 Reductive Elimination (Ar-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L₂(NR'R'') pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes: 2-Bromo-4,6-diphenylpyrimidine as an Intermediate for OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and lighting due to their high contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the organic materials used in its emissive and charge-transport layers. Pyrimidine derivatives are a significant class of compounds in OLED technology, prized for their electron-deficient nature which makes them excellent candidates for host and electron-transport materials.[1][2] The 4,6-diphenylpyrimidine core, in particular, offers a rigid and electronically suitable scaffold.

2-Bromo-4,6-diphenylpyrimidine is a key intermediate for the synthesis of advanced OLED materials. The bromine atom at the 2-position serves as a versatile handle for introducing various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile construction of complex molecules with tailored photophysical and electronic properties, essential for high-performance OLEDs. This document provides detailed protocols and application data for the use of this compound and its chloro-analogue in the synthesis of OLED host materials.

Key Applications in OLEDs

The 4,6-diphenylpyrimidine moiety, when incorporated into a larger molecular structure, can impart desirable properties for OLED materials:

  • Electron Transport and Host Materials: Due to its electron-deficient pyrimidine ring, this scaffold can be derivatized to create materials with excellent electron mobility, making them suitable for electron-transport layers (ETLs) or as the host material in the emissive layer.[1]

  • Bipolar Host Materials: By coupling the electron-deficient 2-position of the pyrimidine core with electron-donating moieties (like carbazole or acridine derivatives), it is possible to synthesize bipolar host materials. These materials can transport both electrons and holes, leading to a more balanced charge injection and recombination in the emissive layer, which can significantly enhance device efficiency and lifetime.[3]

  • Thermally Activated Delayed Fluorescence (TADF) Materials: The donor-acceptor (D-A) architecture, readily achievable by functionalizing this compound, is a cornerstone for designing TADF emitters. These materials can harvest triplet excitons, leading to theoretical internal quantum efficiencies of 100%.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of an OLED host material derived from a 2-halo-4,6-diphenylpyrimidine intermediate and the performance of a resulting OLED device.

Table 1: Synthesis of 10-(4,6-diphenylpyrimidin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (2PPA) via Buchwald-Hartwig Amination

ReactantMolecular Weight ( g/mol )MolesEquivalentsMass (mg)
2-Chloro-4,6-diphenylpyrimidine266.722.73 mmol1.0727
9,9-Diphenyl-9,10-dihydroacridine333.433.00 mmol1.11000
Palladium(II) Acetate224.500.11 mmol0.0425
Tri(tert-butyl)phosphine (10 wt% in hexane)202.320.22 mmol0.0870 µL
Sodium tert-butoxide96.103.54 mmol1.3340
Toluene---25 mL
Product: 2PPA 563.71 --Yield not specified

Data extracted from a study on blue TADF OLEDs, which utilized the chloro-analogue of the target intermediate.[1]

Table 2: Performance of a Blue TADF OLED Employing a 4,6-Diphenylpyrimidine-based Host Material

Device ParameterValue
Host Material10-(4,6-Diphenylpyrimidin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (2PPA) derivative
EmitterSky-blue TADF emitter
Max. External Quantum Efficiency (EQE)13.6%
Electroluminescence Peak491 nm
CIE Color Coordinates (x, y)(0.16, 0.18) for a deep-blue emitter

Performance data for a device using a host material synthesized from a 2-halo-4,6-diphenylpyrimidine derivative.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of OLED materials using a 2-halo-4,6-diphenylpyrimidine intermediate. While a specific protocol for the bromo-derivative was not found in the literature, the provided protocol for the chloro-analogue is directly adaptable. Generally, bromo-derivatives are more reactive in palladium-catalyzed couplings and may require milder conditions or shorter reaction times.

Protocol 1: Synthesis of an OLED Host Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of 10-(4,6-diphenylpyrimidin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (2PPA) , a host material for blue TADF OLEDs, adapted from a published procedure.[1]

Materials:

  • 2-Chloro-4,6-diphenylpyrimidine (or this compound) (1.0 eq.)

  • 9,9-Diphenyl-9,10-dihydroacridine (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.04 eq.)

  • Tri(tert-butyl)phosphine (10 wt% in hexane) (0.08 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.3 eq.)

  • Anhydrous Toluene

  • Schlenk tube and standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • To a dry Schlenk tube, add 2-chloro-4,6-diphenylpyrimidine (727 mg, 2.73 mmol, 1.0 eq.), 9,9-diphenyl-9,10-dihydroacridine (1.0 g, 3.0 mmol, 1.1 eq.), sodium tert-butoxide (340 mg, 3.54 mmol, 1.3 eq.), and palladium(II) acetate (25 mg, 0.11 mmol, 0.04 eq.).

  • Seal the Schlenk tube and degas the mixture by performing three freeze-pump-thaw cycles.

  • Backfill the tube with argon or nitrogen to establish an inert atmosphere.

  • Add anhydrous toluene (25 mL) via syringe.

  • Add tri(tert-butyl)phosphine (10 wt% in hexane, 0.07 mL, 0.22 mmol, 0.08 eq.) to the reaction mixture via syringe.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound. Further purification for OLED-grade material is typically achieved by train sublimation.

Protocol 2: Representative Suzuki-Miyaura Coupling

This is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid (e.g., 9H-carbazole-N-boronic acid) to form a potential bipolar host material. This protocol is based on standard procedures for Suzuki couplings of bromo-heterocycles and may require optimization.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (e.g., 9H-Carbazole-N-boronic acid) (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_synthesis Synthetic Pathways for OLED Materials cluster_bh Buchwald-Hartwig Amination cluster_sm Suzuki-Miyaura Coupling 2-Halo-4,6-diphenylpyrimidine 2-Halo-4,6-diphenylpyrimidine BH_Product Donor-Acceptor Host Material 2-Halo-4,6-diphenylpyrimidine->BH_Product Pd Catalyst, Ligand, Base Donor_Molecule Donor Molecule (e.g., Acridine) Donor_Molecule->BH_Product This compound This compound SM_Product Bipolar Host or Emitter Material This compound->SM_Product Pd Catalyst, Base Boronic_Acid Aryl Boronic Acid (e.g., Carbazole-B(OH)2) Boronic_Acid->SM_Product

Caption: Synthetic routes from 2-halo-4,6-diphenylpyrimidine.

G start Start setup Reaction Setup: - Add reactants & catalyst - Seal vessel start->setup inert Inert Atmosphere: - Evacuate & backfill with Ar/N2 (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (e.g., 90-110°C, 12-24h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool, dilute - Wash & extract monitor->workup Complete purify Purification: - Column Chromatography - Sublimation workup->purify end Final Product purify->end

Caption: General workflow for cross-coupling reactions.

References

Application Notes and Protocols for 2-Bromo-4,6-diphenylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4,6-diphenylpyrimidine as a versatile intermediate in medicinal chemistry. This document details its synthesis and subsequent functionalization through key cross-coupling reactions to generate libraries of bioactive molecules with potential therapeutic applications, particularly in oncology and infectious diseases. Detailed experimental protocols and quantitative biological data are provided to facilitate its use in drug discovery and development programs.

Overview of this compound

This compound is a key synthetic building block characterized by a pyrimidine core substituted with two phenyl groups at positions 4 and 6, and a reactive bromine atom at the 2-position. The bromine atom serves as a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 4,6-diphenylpyrimidine scaffold, which has been identified as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities.

Synthetic Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a halogen exchange reaction from the more readily available 2-chloro-4,6-diphenylpyrimidine.

Protocol: Halogen Exchange from 2-Chloro-4,6-diphenylpyrimidine

  • Materials:

    • 2-Chloro-4,6-diphenylpyrimidine

    • Hydrogen bromide (HBr) in acetic acid (33 wt %)

    • Glacial acetic acid

    • Ice

    • Diethyl ether

    • Saturated sodium carbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, suspend 2-chloro-4,6-diphenylpyrimidine (1.0 eq) in a solution of hydrogen bromide in glacial acetic acid.

    • Stir the mixture at 30°C for 90 minutes.

    • Heat the reaction mixture to reflux for 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, pour the reaction mixture onto ice.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with a saturated sodium carbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

start 2-Chloro-4,6-diphenylpyrimidine product This compound start->product Halogen Exchange reagent HBr in Acetic Acid

Synthesis of this compound.
Functionalization of this compound

The bromine atom at the 2-position is readily displaced through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of 2-substituted-4,6-diphenylpyrimidine derivatives.

This reaction is highly effective for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to reflux (80-90°C) and stir for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 2,4,6-triphenylpyrimidine.

start This compound product 2-Aryl-4,6-diphenylpyrimidine start->product Suzuki Coupling reagent1 Arylboronic Acid catalyst Pd(PPh3)4, Base

Suzuki-Miyaura coupling workflow.

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 2-position.

Protocol: Buchwald-Hartwig Amination with Aniline

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask.

    • Add anhydrous toluene, followed by this compound and aniline.

    • Seal the flask and heat the mixture at 100°C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield N,4,6-triphenylpyrimidin-2-amine.[2]

start This compound product 2-Amino-4,6-diphenylpyrimidine start->product Buchwald-Hartwig Amination reagent1 Amine (R-NH2) catalyst Pd Catalyst, Ligand, Base

Buchwald-Hartwig amination workflow.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity: VEGFR-2 Inhibition

The 4,6-diarylpyrimidine scaffold is a key feature in a number of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in cancer therapy due to its role in angiogenesis.[3][4] By functionalizing the 2-position of the pyrimidine ring, it is possible to modulate the potency and selectivity of these inhibitors.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 2-Substituted-4,6- diphenylpyrimidine Inhibitor->VEGFR2 PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLC_PKC PLCγ/PKC Pathway Dimerization->PLC_PKC Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

VEGFR-2 signaling pathway inhibition.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of 2-Substituted-4,6-diarylpyrimidine Derivatives

Compound ID2-SubstituentR1R2IC₅₀ (nM) vs. VEGFR-2Reference
A -S-CH₂-(4-OCH₃-Ph)4-Cl4-OCH₃1.15[5]
B -S-CH₂-(4-OCH₃-Ph)4-Cl3,4-di-OCH₃1.60[5]
C -S-allyl4-Cl4-OCH₃2.95[5]
Sorafenib ---3.12[4]
Antifungal Activity

Derivatives of this compound have also been investigated for their antifungal properties. The introduction of specific amide-containing side chains at the 2-position can lead to compounds with potent activity against various fungal pathogens.

Table 2: In Vitro Antifungal Activity of 2-Substituted Pyrimidine Derivatives

Compound ID2-SubstituentFungal StrainEC₅₀ (µg/mL)Reference
5o -O-(3-NHCO-(5-Br-2-F-Ph))Phomopsis sp.10.5[6][7]
Pyrimethanil -Phomopsis sp.32.1[6][7]

Structure-Activity Relationships (SAR)

Preliminary SAR studies on derivatives of this compound suggest the following:

  • For VEGFR-2 Inhibition: The nature of the substituent at the 2-position is critical for potent inhibitory activity. Thioether linkages with substituted benzyl groups have shown promising results. Additionally, the electronic properties of the substituents on the 4- and 6-phenyl rings significantly influence activity.[5]

  • For Antifungal Activity: The presence of a bromo- and fluoro-substituted benzamide moiety linked via an ether at the 2-position appears to be beneficial for activity against Phomopsis sp.[6][7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse libraries of heterocyclic compounds with significant potential in medicinal chemistry. Its utility in generating potent anticancer and antifungal agents highlights its importance as a scaffold for drug discovery. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of 2-substituted-4,6-diphenylpyrimidine derivatives.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing 2-Bromo-4,6-diphenylpyrimidine as a versatile starting material. The strategic location of the bromine atom at the 2-position of the pyrimidine core allows for facile functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against a wide range of protein kinases.

Introduction

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its structural similarity to the adenine base of ATP allows for competitive binding to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The 4,6-diphenyl substitution on the pyrimidine ring can provide a rigid framework that orients appended functionalities for optimal interaction with the target kinase. This document outlines the synthesis of novel kinase inhibitors through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, details experimental protocols, presents representative biological data, and visualizes relevant signaling pathways.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for medicinal chemistry applications.

Scheme 1: Synthesis of 2-Aryl-4,6-diphenylpyrimidines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids. This allows for the introduction of a wide array of substituents at the 2-position to probe the structure-activity relationship (SAR).

Suzuki_Miyaura_Coupling start This compound product 2-Aryl-4,6-diphenylpyrimidine (Kinase Inhibitor Candidate) start->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Caption: General workflow for Suzuki-Miyaura coupling.

Scheme 2: Synthesis of 2-Amino-4,6-diphenylpyrimidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 2-position. This is a crucial transformation as the amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Buchwald_Hartwig_Amination start This compound product 2-(R1R2N)-4,6-diphenylpyrimidine (Kinase Inhibitor Candidate) start->product Buchwald-Hartwig Amination amine R1R2NH amine->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product

Caption: General workflow for Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors synthesized from a 2-amino-4,6-diarylpyrimidine scaffold, which is structurally analogous to the compounds that can be synthesized from this compound. This data is intended to provide an indication of the potential biological activity of this class of compounds.

Table 1: Inhibitory Activity of 2-Amino-4,6-diarylpyrimidine Derivatives against ABL1 Kinase [1]

CompoundR1R2IC50 (µM) against ABL1 Kinase
1a HH> 50
1e 4-OCH3H3.35 ± 0.58
1g 4-ClH8.77 ± 0.55
Imatinib --0.025

Data is representative of the potential activity of this compound class.

Table 2: Anticancer Activity of 2-Amino-4,6-diarylpyrimidine Derivatives against K562 Cell Line [1]

CompoundR1R2IC50 (µM) against K562 cells
1a HH> 100
1e 4-OCH3H8.77 ± 0.55
1g 4-ClH15.24 ± 1.21
Imatinib --0.35

Data is representative of the potential activity of this compound class.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations. Researchers should adapt these protocols based on the specific substrates and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-Aryl-4,6-diphenylpyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 ratio) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-4,6-diphenylpyrimidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-(Substituted-amino)-4,6-diphenylpyrimidines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene to the tube, followed by this compound (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(Substituted-amino)-4,6-diphenylpyrimidine.

Signaling Pathways and Experimental Workflow

The synthesized kinase inhibitors can be evaluated against a variety of kinases implicated in diseases such as cancer. Common targets for pyrimidine-based inhibitors include Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Simplified CDK Signaling Pathway

CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor 2-Substituted-4,6- diphenylpyrimidine (CDK4/6 Inhibitor) Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6 pathway.

Simplified Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper mitosis. Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Aurora_Kinase_Pathway cluster_Mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor 2-Substituted-4,6- diphenylpyrimidine (Aurora Kinase Inhibitor) Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Inhibition of Aurora Kinase signaling.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from synthesis to biological evaluation of the kinase inhibitors.

Caption: Workflow for kinase inhibitor development.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4,6-diphenylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of 2-Bromo-4,6-diphenylpyrimidine, a key scaffold for the development of biologically active compounds. The following sections outline the primary derivatization strategies, experimental procedures, and a summary of the biological activities of the resulting substituted pyrimidine derivatives.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The starting material, this compound, offers a versatile platform for introducing chemical diversity at the 2-position of the pyrimidine ring through various cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of potent and selective therapeutic agents.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methods are well-established in organic synthesis for their high efficiency and broad functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of a variety of aryl and heteroaryl groups at the 2-position of the pyrimidine ring by reacting this compound with an appropriate boronic acid or boronate ester.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives by coupling this compound with a wide range of primary and secondary amines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,6-diphenylpyrimidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-8 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Glovebox or Schlenk line for inert atmosphere setup

  • Reaction vial or flask with a magnetic stir bar

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), and the phosphine ligand (2-8 mol%).

  • Catalyst Addition: Add the palladium source or precatalyst (1-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,6-diphenylpyrimidine derivative.[1][2][3][4][5]

Data Presentation

The following tables summarize the biological activities of various 2,4,6-trisubstituted pyrimidine derivatives reported in the literature.

Table 1: Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives

Compound IDR² SubstituentR⁴/R⁶ SubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 2-Amino-6-(2,4-dimethoxyphenyl)PhenylHCT116 (Colon)-[6]
2 2-Amino4,6-diarylK562 (Leukemia)-
3 -2,4,6-triphenyl (dihydroxylated)Various-[7]
4 2-Amino4,6-diphenyl (nicotinonitrile)MDA-MB-231 (Breast)1.81 ± 0.1[8]
5 2-Amino4,6-diphenyl (nicotinonitrile)MCF-7 (Breast)2.85 ± 0.1[8]
6 2,4-Dianilino derivative-H1975 (Lung)0.044 ± 0.011[9]
7 2,4-Dianilino derivative-A431 (Skin)0.119 ± 0.036[9]
8 Pyrazolo[3,4-d]pyrimidine derivative-HT1080 (Fibrosarcoma)96.25[10]
9 Pyrazolo[3,4-d]pyrimidine derivative-Hela (Cervical)74.8[10]

Table 2: Enzyme Inhibitory Activity of 4,6-Diphenylpyrimidine Derivatives

Compound IDR² SubstituentTarget EnzymeIC₅₀Reference
VB1 Propargylamino derivativeMAO-A18.34 ± 0.38 nM[11][12]
VB1 Propargylamino derivativeAChE30.46 ± 0.23 nM[11][12]
VB8 Propargylamino derivativeAChE9.54 ± 0.07 nM[11][12]
Derivative 12 2-(2-Amino-6-(2,4-dimethoxyphenyl)Aurora Kinase A-[6]
Compound 7 5-arylethylidene-amino-2-thiopyrimidine-4-oneBRD40.042 µM[13]
Compound 7 5-arylethylidene-amino-2-thiopyrimidine-4-onePLK10.02 µM[13]
Compound 8a 2,4-Dianilino derivativeFAK0.047 ± 0.006 µM[9]

Visualizations

Experimental Workflows

G cluster_0 Suzuki-Miyaura Coupling Workflow Start_S Reaction Setup: This compound, Arylboronic Acid, Base Inert_S Establish Inert Atmosphere (Ar/N2) Start_S->Inert_S Add_Cat_S Add Pd Catalyst & Degassed Solvent Inert_S->Add_Cat_S React_S Heat Reaction (80-100 °C) Add_Cat_S->React_S Monitor_S Monitor Progress (TLC/LC-MS) React_S->Monitor_S Workup_S Aqueous Workup & Extraction Monitor_S->Workup_S Purify_S Column Chromatography Workup_S->Purify_S Product_S 2-Aryl-4,6-diphenylpyrimidine Purify_S->Product_S

Caption: Workflow for Suzuki-Miyaura Coupling.

G cluster_1 Buchwald-Hartwig Amination Workflow Start_B Reaction Setup (Glovebox): This compound, Amine, Base, Ligand Add_Cat_B Add Pd Catalyst & Solvent Start_B->Add_Cat_B React_B Heat Reaction (80-110 °C) Add_Cat_B->React_B Monitor_B Monitor Progress (TLC/GC-MS/LC-MS) React_B->Monitor_B Workup_B Filter through Celite & Aqueous Workup Monitor_B->Workup_B Purify_B Column Chromatography Workup_B->Purify_B Product_B 2-Amino-4,6-diphenylpyrimidine Purify_B->Product_B

Caption: Workflow for Buchwald-Hartwig Amination.

Signaling Pathway

Many biologically active pyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.

G Pyrimidine 2,4,6-Trisubstituted Pyrimidine Derivative Kinase Protein Kinase (e.g., AURKA, FAK) Pyrimidine->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Pathway Downstream Signaling (e.g., Proliferation, Survival) Substrate->Pathway CellCycle Cell Cycle Progression Pathway->CellCycle Apoptosis Apoptosis Pathway->Apoptosis Inhibits CellCycle->Apoptosis

Caption: Kinase Inhibition Signaling Pathway.

References

Application Notes and Protocols: Synthesis of 2-Bromo-4,6-diphenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrimidines are a fundamental class of heterocyclic compounds that form the core structure of nucleic acids and are prevalent in a wide array of pharmacologically active molecules. Substituted pyrimidines, particularly 4,6-diaryl derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including roles as anticancer agents and enzyme inhibitors. For instance, certain 4,6-diphenylpyrimidine derivatives have been identified as inhibitors of targets like Aurora kinase A and monoamine oxidase, highlighting their potential in oncology and neurodegenerative disease research.[1][2]

The 2-bromo-4,6-diphenylpyrimidine scaffold is a versatile intermediate for further chemical elaboration. The bromo group at the 2-position serves as a reactive handle for introducing various functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed protocol for the multi-step synthesis of this compound, starting from the formation of the pyrimidinone core, followed by chlorination and subsequent bromination.

Quantitative Data Summary

The following table summarizes yields and melting points for key intermediates and related derivatives as reported in the literature. This data is provided for reference and comparison.

Compound NameStarting Material(s)Reaction TypeYield (%)Melting Point (°C)Reference
4,6-diphenylpyrimidin-2(1H)-one derivatives (O-alkylated)4,6-diphenylpyrimidin-2(1H)-one, Alkyl halideO-Alkylation (Cs₂CO₃)81–91N/A[3]
4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine4-Nitrochalcone, Guanidine HClCyclocondensation52.6180–182[4]
4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine4-Methoxychalcone, Guanidine HClCyclocondensation62.6212–214[4]
4-(4-Methoxyphenyl)-6-p-tolylpyrimidin-2-amine4-Methoxy,4'-methylchalcone, Guanidine HClCyclocondensation55.5222-224[4]
5-Propyl-2-bromopyrimidine5-Propyl-2-chloropyrimidine, HBr/Acetic AcidHalogen Exchange>99Liquid[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine5-(4-bromophenyl)-4,6-dihydroxypyrimidine, POCl₃Chlorination84.5N/A[6]

Experimental Workflow Diagram

The overall synthesis is a three-stage process starting from the cyclocondensation to form the pyrimidine core, followed by two subsequent halogenation steps.

G cluster_0 Part A: Pyrimidinone Synthesis cluster_1 Part B: Chlorination cluster_2 Part C: Bromination Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Pyrimidinone 4,6-Diphenylpyrimidin-2(1H)-one Chalcone->Pyrimidinone Ethanol, Base Reflux Urea Urea Urea->Pyrimidinone Pyrimidinone_ref From Part A POCl3 Phosphorus Oxychloride (POCl3) ChloroPy 2-Chloro-4,6-diphenylpyrimidine POCl3->ChloroPy ChloroPy_ref From Part B Pyrimidinone_ref->ChloroPy Reflux HBr HBr in Acetic Acid BromoPy This compound (Final Product) HBr->BromoPy ChloroPy_ref->BromoPy Reflux

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one

This protocol is based on the well-established Biginelli-type reaction, involving the cyclocondensation of a chalcone with urea.

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Urea

  • Potassium hydroxide (KOH) or Sodium ethoxide

  • Absolute Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,3-diphenylprop-2-en-1-one (0.05 mol) and urea (0.075 mol) in 100 mL of absolute ethanol.

  • To this solution, add a solution of potassium hydroxide (0.075 mol) in 10 mL of ethanol. The addition of a base like KOH or sodium ethoxide is crucial for catalyzing the condensation.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into 300 mL of ice-cold water with stirring.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~6. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4,6-diphenylpyrimidin-2(1H)-one as a crystalline solid.

  • Dry the product in a vacuum oven. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Part B: Synthesis of 2-Chloro-4,6-diphenylpyrimidine

This step converts the hydroxyl group of the pyrimidinone into a chloro group, a better leaving group for the subsequent substitution.

Materials:

  • 4,6-Diphenylpyrimidin-2(1H)-one (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place 4,6-diphenylpyrimidin-2(1H)-one (0.04 mol) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (80 mL, excess) to the flask. A few drops of N,N-dimethylaniline can be added as a catalyst.

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture gently under reflux for 3-4 hours. The solid should dissolve, and the solution will typically turn dark.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice. This step is highly exothermic and will release HCl gas. Perform this addition dropwise with vigorous stirring in an ice bath.

  • Once the excess POCl₃ has been quenched, a solid precipitate of the product should form.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent like dichloromethane or chloroform (3 x 100 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2-chloro-4,6-diphenylpyrimidine.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Part C: Synthesis of this compound

This final step involves a halogen exchange reaction (Finkelstein-type) to replace the chlorine atom with bromine.[5]

Materials:

  • 2-Chloro-4,6-diphenylpyrimidine (from Part B)

  • Hydrogen bromide (HBr) solution in glacial acetic acid (e.g., 33 wt. %)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice

  • Diethyl ether or Ethyl acetate

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-chloro-4,6-diphenylpyrimidine (0.03 mol) in a solution of hydrogen bromide in glacial acetic acid (e.g., 100 mL of a 33% solution).[5]

  • Stir the mixture at room temperature for 60-90 minutes, then heat under reflux for approximately 30 minutes to drive the reaction to completion.[5]

  • Monitor the conversion to the bromide product by TLC or GC-MS.

  • After cooling, pour the reaction solution onto ice.[5]

  • Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).[5]

  • Combine the organic phases and wash carefully with a saturated sodium carbonate solution to neutralize excess acid, followed by a wash with water.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Filter and evaporate the solvent under reduced pressure to afford the final product, this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Application in Drug Development: Enzyme Inhibition

Derivatives of the 4,6-diphenylpyrimidine core are often investigated as enzyme inhibitors. The general mechanism involves the binding of the small molecule to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's biological function. This is a key strategy in the development of drugs for various diseases.

G cluster_pathway Normal Biological Pathway cluster_inhibition Inhibitory Action Enzyme Enzyme (e.g., Kinase) Active Site Product Product (Cell Proliferation) Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme:active Inhibitor This compound Derivative Inhibitor->Enzyme:active Binding

Caption: Conceptual diagram of competitive enzyme inhibition by a pyrimidine derivative.

References

Application of 2-Bromo-4,6-diphenylpyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 2-Bromo-4,6-diphenylpyrimidine as a key building block in the synthesis of advanced functional materials for optoelectronic applications. The protocols focus on the synthesis of π-conjugated systems via Suzuki-Miyaura cross-coupling reactions, and the photophysical properties of the resulting materials are summarized. This guide is intended for researchers and scientists in materials science, organic electronics, and drug development.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in materials science. Their inherent electron-deficient nature makes them excellent candidates for use as electron-transporting or emissive materials in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. The pyrimidine core, with its two nitrogen atoms, allows for the tuning of electronic properties through strategic functionalization.

This compound is a versatile precursor for the synthesis of a wide array of functional organic materials. The bromine atom at the 2-position serves as a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents, thereby extending the π-conjugation and modulating the photophysical and electronic properties of the final molecule. The diphenyl substituents at the 4- and 6-positions contribute to the thermal stability and morphological properties of the resulting materials.

Key Applications in Materials Science

The primary application of this compound in materials science is as a synthon for creating bespoke organic semiconductors. By carefully selecting the coupling partner in a Suzuki-Miyaura reaction, materials with tailored properties can be designed for specific applications:

  • Organic Light-Emitting Diodes (OLEDs): Functionalization of the 2-position with chromophoric groups can lead to the development of novel fluorescent emitters. The pyrimidine core can act as an electron-accepting unit in donor-acceptor type molecules, which are often employed as emitters in OLEDs. Pyrimidine-based materials have been successfully used as host materials in blue phosphorescent OLEDs, demonstrating high external quantum efficiencies.[1]

  • Fluorescent Probes and Sensors: The photophysical properties of pyrimidine derivatives can be sensitive to their environment. This characteristic can be exploited to design fluorescent probes for the detection of ions or small molecules.

  • Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyrimidine ring makes its derivatives suitable for use as n-type semiconductors in OFETs.

Experimental Protocols

The following section details a general protocol for the synthesis of 2-aryl-4,6-diphenylpyrimidine derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for similar pyrimidine systems and should be optimized for specific substrates.[2][3]

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

Reaction Scheme:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Precursor This compound Coupling Suzuki-Miyaura Coupling Precursor->Coupling Purification Column Chromatography Coupling->Purification Structural NMR, Mass Spectrometry Purification->Structural Photophysical UV-Vis, Photoluminescence Purification->Photophysical Electrochemical Cyclic Voltammetry Purification->Electrochemical Device OLED Fabrication Photophysical->Device Electrochemical->Device Performance Device Testing Device->Performance structure_property cluster_input Molecular Design cluster_output Material Properties Precursor This compound Electronic HOMO/LUMO Levels Substituent Aryl Substituent (Donor/Acceptor) Substituent->Electronic Optical Absorption/Emission Wavelength Substituent->Optical Device Device Performance (EQE, Mobility) Electronic->Device Optical->Device

References

Application Notes and Protocols: 2-Bromo-4,6-diphenylpyrimidine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4,6-diphenylpyrimidine as a key intermediate for the generation of novel heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction: The Utility of this compound

This compound is a valuable scaffold in synthetic chemistry. The presence of the reactive C-Br bond at the 2-position of the pyrimidine ring allows for a variety of cross-coupling reactions, leading to the facile introduction of diverse functionalities. This enables the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The diphenyl-substituted pyrimidine core is a common motif in biologically active molecules, particularly as kinase inhibitors.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl groups. This reaction is highly versatile and tolerant of a wide range of functional groups.

Suzuki_Miyaura_Reaction This compound This compound Coupled_Product 2-Aryl-4,6-diphenylpyrimidine This compound->Coupled_Product + Arylboronic_Acid R-B(OH)2 Arylboronic_Acid:s->Coupled_Product:n Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->Coupled_Product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids - A Predictive Model

While specific data for this compound is not extensively available, the following table for a similar substrate, 2-bromopyridine, provides a strong predictive framework for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃1,4-Dioxane11092
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8088

This protocol is adapted from established procedures for the Suzuki coupling of 2-bromopyridines and can be optimized for this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants (Bromopyrimidine, Boronic Acid, Base, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction (EtOAc, H2O, Brine) Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-4,6-diphenylpyrimidine derivatives, which are important pharmacophores.

Buchwald_Hartwig_Reaction This compound This compound Coupled_Product 2-(R1R2N)-4,6-diphenylpyrimidine This compound->Coupled_Product + Amine R1R2NH Amine:s->Coupled_Product:n Pd_Catalyst_Base Pd Catalyst, Ligand, Base Pd_Catalyst_Base->Coupled_Product

Figure 3: General scheme for the Buchwald-Hartwig amination.

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines - A Predictive Model

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10094
2MorpholinePd₂(dba)₃ (1)BINAP (3)Cs₂CO₃1,4-Dioxane11089
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH10091

This protocol is based on established methods for the amination of 2-bromopyridines.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Synthesis of Fused Heterocycles

This compound can be converted to other reactive intermediates, such as 2-hydrazinyl-4,6-diphenylpyrimidine, which serve as precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][4]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo_Synthesis Bromo This compound Hydrazinyl 2-Hydrazinyl-4,6- diphenylpyrimidine Bromo->Hydrazinyl + Hydrazine Hydrazine Hydrate Hydrazine:s->Hydrazinyl:n Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivative Hydrazinyl->Pyrazolo + Diketone 1,3-Diketone Diketone:s->Pyrazolo:n

Figure 4: Synthetic route to pyrazolo[1,5-a]pyrimidines.

Materials:

  • This compound (1.0 mmol)

  • Hydrazine hydrate (10.0 mmol)

  • Ethanol (15 mL)

Procedure:

  • A mixture of this compound and hydrazine hydrate in ethanol is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

Materials:

  • 2-Hydrazinyl-4,6-diphenylpyrimidine (1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone, 1.1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • A solution of 2-hydrazinyl-4,6-diphenylpyrimidine and the 1,3-diketone in glacial acetic acid is heated at reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Biological Activity of 4,6-Diphenylpyrimidine Derivatives

Derivatives of 4,6-diphenylpyrimidine have shown significant potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1][2]

Table 3: Kinase Inhibitory Activity of 4,6-Diphenylpyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
VB1MAO-A18.34[5]
VB8AChE9.54[5]
Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling.[6]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P Pyrimidine_Inhibitor 2-Substituted-4,6- diphenylpyrimidine Derivative Pyrimidine_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Leads to

Figure 5: Inhibition of the EGFR signaling pathway.
Inhibition of PAK4 Signaling Pathway

P21-activated kinase 4 (PAK4) is another important therapeutic target in oncology. Overexpression of PAK4 is associated with several cancers. Pyrimidine derivatives have been identified as potent PAK4 inhibitors, interfering with its role in cell proliferation and survival signaling pathways.[7]

PAK4_Pathway Upstream_Signal Upstream Signals (e.g., Cdc42) PAK4 PAK4 Upstream_Signal->PAK4 Activates Downstream_Effectors Downstream Effectors PAK4->Downstream_Effectors Phosphorylates Pyrimidine_Inhibitor 2-Substituted-4,6- diphenylpyrimidine Derivative Pyrimidine_Inhibitor->PAK4 Inhibits Cell_Survival Cell_Survival Downstream_Effectors->Cell_Survival Promotes Proliferation Proliferation Downstream_Effectors->Proliferation Promotes

Figure 6: Inhibition of the PAK4 signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions and its utility in the construction of fused pyrimidine systems make it an important starting material for the development of new therapeutic agents, particularly in the area of kinase inhibition. The protocols and data provided in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4,6-diphenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4,6-diphenylpyrimidin-2-ol, via a Biginelli-type condensation reaction. The second step is the bromination of this precursor using a brominating agent like phosphorus oxybromide (POBr₃) to yield the final product, this compound.

Q2: What is the Biginelli reaction and how is it applied in this synthesis?

The Biginelli reaction is a one-pot organic reaction that creates a dihydropyrimidinone from three components: an aldehyde, a β-ketoester, and urea.[1] In this specific synthesis, a variation of the Biginelli reaction is used where a chalcone (1,3-diphenylprop-2-en-1-one), which can be synthesized from benzaldehyde and acetophenone, reacts with urea in the presence of a catalyst to form 4,6-diphenylpyrimidin-2-ol.

Q3: Why is phosphorus oxybromide (POBr₃) used for the bromination step?

Phosphorus oxybromide is a common and effective reagent for converting hydroxyl groups on heterocyclic rings, such as the 2-hydroxy group of the pyrimidine ring, into bromine atoms.[2] It is generally considered a safer alternative to other brominating agents like phosphorus pentabromide (PBr₅).[2]

Q4: What are the critical safety precautions to take when working with POBr₃?

Phosphorus oxybromide is a moisture-sensitive and corrosive solid.[2] It reacts with water to produce hydrobromic acid and phosphoric acid.[2] It is crucial to handle POBr₃ in a dry environment, under an inert atmosphere if possible, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions involving POBr₃ should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Synthesis of 4,6-diphenylpyrimidin-2-ol

Problem 1: Low or no yield of 4,6-diphenylpyrimidin-2-ol.

Possible CauseSuggested Solution
Inefficient Catalyst The choice of catalyst is crucial for the Biginelli reaction. While classical methods use strong acids, these can lead to side reactions. Consider using milder Lewis acids or solid acid catalysts which have been shown to improve yields.
Suboptimal Reaction Temperature Temperature plays a significant role. While some Biginelli reactions proceed at room temperature, heating is often necessary. The optimal temperature is substrate-dependent, but a range of 80-100°C is a good starting point for optimization.
Incorrect Stoichiometry The molar ratio of the reactants (chalcone and urea) can impact the yield. A slight excess of urea is often beneficial. Experiment with varying the stoichiometry to find the optimal ratio.
Poor Quality of Starting Materials Ensure that the chalcone and urea are pure and dry. Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts.

Problem 2: Difficulty in purifying the 4,6-diphenylpyrimidin-2-ol product.

Possible CauseSuggested Solution
Presence of Unreacted Starting Materials If the reaction has not gone to completion, unreacted chalcone and urea will contaminate the product. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. The product can be purified by recrystallization from a suitable solvent like ethanol.
Formation of Byproducts Side reactions can lead to the formation of various byproducts. Purification can be achieved through column chromatography or recrystallization. Characterize the impurities to understand the side reactions and optimize conditions to minimize them.
Step 2: Synthesis of this compound

Problem 1: Low yield of this compound.

Possible CauseSuggested Solution
Incomplete Reaction The conversion of the hydroxyl group to bromide may be incomplete. This can be due to insufficient heating, short reaction time, or an inadequate amount of POBr₃. Increase the reaction temperature or prolong the reaction time. Using a slight excess of POBr₃ can also drive the reaction to completion. Monitor the reaction progress by TLC.
Decomposition of Product Prolonged heating at high temperatures can lead to the decomposition of the product. Optimize the reaction time and temperature to achieve a balance between reaction completion and product stability.
Hydrolysis of POBr₃ POBr₃ is sensitive to moisture. The presence of water in the reaction mixture will consume the reagent and reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Loss of Product during Work-up The work-up procedure for POBr₃ reactions typically involves quenching with ice water. The product may have some solubility in the aqueous layer, leading to loss. Ensure thorough extraction with a suitable organic solvent.

Problem 2: Formation of dark-colored, tarry byproducts.

Possible CauseSuggested Solution
High Reaction Temperature Excessive heat can cause polymerization or decomposition of the starting material or product, leading to the formation of tar.[3] Reduce the reaction temperature and monitor the reaction closely.
Presence of Impurities Impurities in the 4,6-diphenylpyrimidin-2-ol starting material can lead to side reactions and the formation of colored byproducts. Ensure the precursor is of high purity before proceeding with the bromination step.

Experimental Protocols

Synthesis of 4,6-diphenylpyrimidin-2-ol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-diphenyl-2-propen-1-one (chalcone) (1 equivalent) and urea (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol and a catalytic amount of an acid catalyst (e.g., HCl or a Lewis acid).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash it with a cold solvent (e.g., ethanol), and dry it. If necessary, the product can be further purified by recrystallization from ethanol.

Synthesis of this compound

This protocol is a general guideline and requires careful handling of POBr₃.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 4,6-diphenylpyrimidin-2-ol (1 equivalent).

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 - 2 equivalents) portion-wise at room temperature. The reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to 100-110°C. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess POBr₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize key parameters that can be varied to optimize the yield of each step.

Table 1: Optimization of 4,6-diphenylpyrimidin-2-ol Synthesis

ParameterRange/OptionsTypical Starting PointEffect on Yield
Catalyst HCl, H₂SO₄, Lewis Acids (e.g., ZnCl₂, FeCl₃)Catalytic amount of HClCatalyst choice significantly impacts yield and reaction time.
Solvent Ethanol, DMF, Acetic AcidEthanolSolvent polarity can influence reaction rate and product solubility.
Temperature (°C) 80 - 120100Higher temperatures generally increase reaction rate but may also lead to side products.
Reaction Time (h) 2 - 246Should be optimized by monitoring the reaction with TLC.
Urea:Chalcone Ratio 1:1 to 2:11.2:1A slight excess of urea can improve the yield.

Table 2: Optimization of this compound Synthesis

ParameterRange/OptionsTypical Starting PointEffect on Yield
POBr₃:Substrate Ratio 1:1 to 3:11.5:1An excess of POBr₃ is generally required to drive the reaction to completion.
Temperature (°C) 90 - 130110Higher temperatures increase the reaction rate but can also lead to decomposition.
Reaction Time (h) 1 - 63Monitor by TLC to avoid prolonged heating and byproduct formation.
Solvent Neat or high-boiling solvents (e.g., toluene, xylene)NeatUsing a solvent can help to control the reaction temperature.[4]

Visualizations

Below are diagrams illustrating the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,6-diphenylpyrimidin-2-ol cluster_step2 Step 2: Synthesis of this compound Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Step1_Reaction Biginelli-type Condensation Chalcone->Step1_Reaction Urea Urea Urea->Step1_Reaction Catalyst Acid Catalyst Catalyst->Step1_Reaction Precursor 4,6-diphenylpyrimidin-2-ol Step1_Reaction->Precursor Precursor_Step2 4,6-diphenylpyrimidin-2-ol POBr3 POBr₃ Step2_Reaction Bromination POBr3->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product Precursor_Step2->Step2_Reaction

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Bromination Start Low Yield in Bromination Step Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp No Increase_POBr3 Increase POBr₃ Stoichiometry Incomplete->Increase_POBr3 Check_Workup Review Work-up Procedure Complete->Check_Workup Check_Purity Check Precursor Purity Complete->Check_Purity Increase_Time_Temp->Start Increase_POBr3->Start Optimize_Extraction Optimize Extraction pH and Solvent Check_Workup->Optimize_Extraction Purify_Precursor Purify 4,6-diphenylpyrimidin-2-ol Check_Purity->Purify_Precursor Success Improved Yield Optimize_Extraction->Success Purify_Precursor->Start

Caption: Troubleshooting workflow for low yield in the bromination step.

References

Technical Support Center: Suzuki Coupling Reactions of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki coupling reactions with 2-Bromo-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the common causes?

A1: Low to no yield in Suzuki coupling reactions involving 2-bromopyrimidines is a frequent challenge. The primary reasons often include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[1] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically shielding the palladium center.[2]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrimidine ring may be less reactive, leading to a slow oxidative addition step.

  • Poor Solubility: The starting materials, particularly the this compound, may have poor solubility in the chosen solvent, leading to a sluggish reaction.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical factors that can significantly impact the yield.

Q2: I am observing significant side product formation, such as homocoupling of my boronic acid and debromination of the starting material. How can I minimize these?

A2: Side product formation is a common issue in Suzuki coupling reactions. Here are some strategies to minimize them:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2] To minimize it, ensure your reaction is performed under strictly inert conditions. This can be achieved by thoroughly degassing all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period) and maintaining a positive pressure of the inert gas throughout the reaction.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be prevalent when using aqueous bases.[2] To reduce this side reaction, consider using anhydrous solvents or more stable boronic esters (e.g., pinacol esters).

  • Debromination (Hydrodehalogenation): The bromo group on your pyrimidine can be replaced by a hydrogen atom. This can sometimes occur if there are sources of hydride in the reaction mixture or as a competing pathway in the catalytic cycle. Optimizing the catalyst and reaction conditions can help to disfavor this pathway.

Q3: Which catalyst and ligand combination is generally recommended for the Suzuki coupling of this compound?

A3: For challenging substrates like 2-bromopyrimidines, standard catalysts like Pd(PPh₃)₄ may not be very effective due to catalyst deactivation.[1][2] It is often beneficial to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Some commonly recommended ligands for such systems include SPhos, XPhos, and RuPhos.[2] These ligands help to stabilize the palladium catalyst and promote the desired cross-coupling reaction.

Q4: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A4: The base plays a crucial role in the Suzuki coupling by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[3] The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2][3] The choice of base should also be considered in conjunction with the solvent system to ensure adequate solubility.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Possible Cause Troubleshooting Step
Catalyst Inactivity/Deactivation Switch to a more robust catalyst system. Try a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inefficient Transmetalation Use a stronger base like K₃PO₄ or Cs₂CO₃ to enhance the formation of the reactive boronate species. Ensure the base is finely powdered and dry.
Poor Solubility of Starting Materials Screen different solvents or solvent mixtures. Aprotic polar solvents like dioxane, THF, or DMF, often with some water, can be effective.[2] Slightly increasing the reaction temperature might also improve solubility.
Suboptimal Temperature Increase the reaction temperature in increments of 10-20 °C. For many Suzuki couplings, temperatures between 80-120 °C are effective.[4]
Reagent Quality Ensure all reagents (boronic acid, base, solvent) are pure and dry. Impurities can poison the catalyst. Use freshly purchased or purified reagents.
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction setup. Use freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Protodeboronation Instability of the boronic acid, often in the presence of water.Use a boronic ester (e.g., pinacol ester) which is generally more stable.[2] Minimize the amount of water in the reaction or use an anhydrous solvent system if possible.
Debromination Competing reaction pathway.Screen different catalyst/ligand combinations. Sometimes a less reactive catalyst can be more selective. Adjusting the base and temperature may also help.

Data Presentation

Disclaimer: The following data is illustrative and based on general trends observed in Suzuki coupling reactions of similar heteroaryl bromides. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Effect of Different Catalysts/Ligands on Yield

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Approximate Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O (4:1)10020-40
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (4:1)10030-50
Pd₂(dba)₃SPhosK₃PO₄Toluene11075-90
PdCl₂(dppf)-Cs₂CO₃DMF10060-80

Table 2: Effect of Different Bases on Yield

Catalyst/LigandBase (2 equiv.)SolventTemperature (°C)Approximate Yield (%)
Pd₂(dba)₃ / SPhosNa₂CO₃Dioxane/H₂O (4:1)11050-65
Pd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O (4:1)11065-80
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O (4:1)11080-95
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane11085-98

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low/No Yield check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_inert Verify Inert Atmosphere (Degassing, Purging) inert_ok Atmosphere OK? check_inert->inert_ok reagent_ok->check_inert Yes failure Consult Further Literature/ Expert reagent_ok->failure No optimize_conditions Optimize Reaction Conditions inert_ok->optimize_conditions Yes inert_ok->failure No screen_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) optimize_conditions->screen_solvent increase_temp Increase Temperature (80 -> 120 °C) optimize_conditions->increase_temp optimize_catalyst Optimize Catalyst System screen_base->optimize_catalyst No Improvement success Successful Reaction screen_base->success Improvement screen_solvent->optimize_catalyst No Improvement screen_solvent->success Improvement increase_temp->optimize_catalyst No Improvement increase_temp->success Improvement change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_catalyst->change_ligand increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) optimize_catalyst->increase_loading change_ligand->success Improvement change_ligand->failure No Improvement increase_loading->success Improvement increase_loading->failure No Improvement Suzuki_Catalytic_Cycle_Issues pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br catalyst_deactivation Catalyst Deactivation (Pyrimidine Coordination) pd0->catalyst_deactivation pd_complex R-Pd(II)-Br(L_n) oxidative_addition->pd_complex slow_oa Slow Oxidative Addition oxidative_addition->slow_oa transmetalation Transmetalation pd_complex->transmetalation + ArB(OR)3- debromination Debromination pd_complex->debromination diaryl_pd R-Pd(II)-Ar(L_n) transmetalation->diaryl_pd slow_tm Slow Transmetalation transmetalation->slow_tm reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product

References

Technical Support Center: Purification of 2-Bromo-4,6-diphenylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 2-Bromo-4,6-diphenylpyrimidine by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. - If crystals still do not form, evaporate the solvent completely and attempt recrystallization with a different solvent system.
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving. - The rate of cooling is too rapid. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a solvent with a lower boiling point. - Consider purifying the crude material by another method, such as column chromatography, to remove significant impurities before recrystallization.
Low recovery of purified crystals. - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. - The decolorizing agent (e.g., activated charcoal) was not used or was insufficient. - The cooling process was too rapid, trapping impurities within the crystal lattice.- If the hot solution is colored, add a small amount of activated charcoal and perform a hot filtration before cooling. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.[1] The selection of the best solvent often requires experimental screening.

Q2: How can I determine the best solvent for recrystallization?

A2: A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude this compound in various solvents at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but not when cold.

Q3: My purified this compound has a wide melting point range. What does this indicate?

A3: A broad melting point range typically suggests that the compound is still impure. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps may be necessary. The reported melting point for this compound is in the range of 127.0 to 131.0 °C.

Q4: Is it possible to use a two-solvent system for recrystallization?

A4: Yes, a two-solvent system can be very effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then allowed to cool slowly. The two solvents must be miscible with each other.[1]

Experimental Protocols

Protocol 1: Determination of a Suitable Recrystallization Solvent

Objective: To identify an appropriate single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of trial solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Methodology:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the total volume is approximately 0.5 mL. Observe and record the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.

Protocol 2: Recrystallization of this compound (Single Solvent)

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]

  • Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Dry the purified crystals under vacuum to remove any residual solvent.[1]

Quantitative Data

Due to the lack of specific quantitative solubility data for this compound in the public domain, the following table provides a template for presenting experimentally determined solubility data. This data is essential for optimizing the recrystallization process.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Recovery Yield (%)
EthanolData not availableData not availableData not available
MethanolData not availableData not availableData not available
Ethyl AcetateData not availableData not availableData not available
TolueneData not availableData not availableData not available
AcetoneData not availableData not availableData not available

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out No collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed No, after waiting oil_out->collect No boil_solvent Boil Off Excess Solvent oil_out->boil_solvent Still no crystals reheat_add_solvent Reheat, Add More Solvent, Cool Slower oil_out->reheat_add_solvent Yes end Pure Product collect->end add_seed->crystals_form boil_solvent->cool change_solvent Change Solvent System boil_solvent->change_solvent Still no crystals reheat_add_solvent->cool change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Optimization of reaction conditions for 2-Bromo-4,6-diphenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-diphenylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to optimize your reaction conditions and address common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable and reliable method involves a two-step synthesis. The first step is the cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with guanidine to form the intermediate, 2-amino-4,6-diphenylpyrimidine. The second step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer-type reaction.

Q2: My yield for the first step, the synthesis of 2-amino-4,6-diphenylpyrimidine, is low. What are the likely causes?

A2: Low yields in the cyclocondensation step can often be attributed to several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue. The purity of the starting materials, particularly the dibenzoylmethane and guanidine salt, is also crucial. The choice of base and solvent can significantly impact the reaction efficiency as well.

Q3: I am having trouble with the Sandmeyer reaction. What are the critical parameters for success?

A3: The success of the Sandmeyer reaction hinges on the careful control of temperature during the diazotization step (formation of the diazonium salt), which should typically be kept between 0 and 5 °C to prevent premature decomposition. The purity of the diazonium salt intermediate is also important. Additionally, the copper(I) bromide catalyst must be active, and its concentration can influence the reaction rate and yield.

Q4: Are there any major side products to be aware of during the synthesis?

A4: In the first step, incomplete cyclization can lead to the recovery of starting materials or the formation of acyclic intermediates. During the Sandmeyer reaction, side products can arise from the reaction of the diazonium salt with other nucleophiles present in the reaction mixture, or from decomposition of the diazonium salt, which can lead to the formation of phenol byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This procedure details the base-catalyzed condensation of dibenzoylmethane with guanidine hydrochloride.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add guanidine hydrochloride and stir until it is fully dissolved.

  • Add 1,3-diphenyl-1,3-propanedione to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of 2-amino-4,6-diphenylpyrimidine to the target compound using a Sandmeyer reaction.[1][2]

Materials:

  • 2-Amino-4,6-diphenylpyrimidine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Standard laboratory glassware for reactions at low temperatures

Procedure:

  • Suspend 2-amino-4,6-diphenylpyrimidine in an aqueous solution of hydrobromic acid in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low Yield of 2-Amino-4,6-diphenylpyrimidine
Potential Cause Troubleshooting Step
Incomplete reactionIncrease the reflux time and monitor the reaction by TLC until the starting material is consumed. Ensure the reaction temperature is maintained at the boiling point of ethanol.
Impure reactantsUse freshly purified dibenzoylmethane and ensure the guanidine hydrochloride is dry.
Ineffective baseUse freshly prepared sodium ethoxide solution. The presence of moisture can reduce its effectiveness.
Product loss during workupMinimize the amount of solvent used for washing the precipitate. Ensure the wash solvent is cold to reduce the solubility of the product.
Issue 2: Low Yield or Failure of the Sandmeyer Reaction
Potential Cause Troubleshooting Step
Decomposition of diazonium saltMaintain the temperature strictly between 0-5 °C during the diazotization and addition steps. Use pre-cooled solutions.
Inactive Cu(I)Br catalystUse freshly prepared or commercially available high-purity copper(I) bromide. The catalyst can oxidize over time.
Incomplete diazotizationEnsure the sodium nitrite is added slowly and with efficient stirring to allow for complete reaction with the amino group.
Formation of side productsEnsure an excess of bromide ions is present by using hydrobromic acid as the solvent for both the amine and the copper catalyst. This minimizes the formation of phenol byproducts.

Data Presentation

Table 1: Reaction Conditions for 2-Amino-4,6-diphenylpyrimidine Synthesis
ParameterCondition
Reactants 1,3-Diphenyl-1,3-propanedione, Guanidine hydrochloride
Base Sodium ethoxide
Solvent Absolute Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 6 hours
Typical Yield 75 - 85%
Table 2: Reaction Conditions for Sandmeyer Bromination
ParameterCondition
Reactant 2-Amino-4,6-diphenylpyrimidine
Reagents NaNO₂, HBr, CuBr
Solvent Aqueous HBr
Diazotization Temperature 0 - 5 °C
Reaction Temperature 0 - 60 °C
Reaction Time 2 - 4 hours
Typical Yield 60 - 75%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine cluster_step2 Step 2: Sandmeyer Reaction reactants1 Dibenzoylmethane + Guanidine HCl base Sodium Ethoxide in Ethanol reactants1->base Add reflux Reflux (4-6h) base->reflux precipitation Cooling & Precipitation reflux->precipitation filtration1 Filtration & Washing precipitation->filtration1 product1 2-Amino-4,6-diphenylpyrimidine filtration1->product1 diazotization Diazotization (NaNO2, HBr, 0-5°C) product1->diazotization sandmeyer Addition to CuBr solution diazotization->sandmeyer cu_solution CuBr in HBr cu_solution->sandmeyer workup Extraction & Purification sandmeyer->workup product2 This compound workup->product2

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Purity & Activity start->check_reagents increase_time Increase Reaction Time or Temperature check_reaction->increase_time Incomplete check_temp->increase_time Too Low purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure/Inactive optimize_conditions Optimize Base/ Catalyst Concentration increase_time->optimize_conditions purify_reagents->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4,6-diphenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions with this sterically hindered and electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance: The two phenyl groups at the 4- and 6-positions create significant steric bulk around the reactive C2-Br bond. This can hinder the approach of the palladium catalyst and the coupling partner, slowing down or inhibiting the reaction.

  • Electronic Effects: The pyrimidine ring is electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle. However, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: Which type of palladium catalyst and ligand is a good starting point for Suzuki-Miyaura coupling with this substrate?

A2: For sterically hindered substrates like this compound, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is recommended. Good starting points include:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective. These ligands are designed to promote both oxidative addition and reductive elimination with challenging substrates.

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A3: The key to a successful Buchwald-Hartwig amination on this substrate is to overcome both steric hindrance and potential catalyst inhibition by the pyrimidine nitrogens. Critical factors to consider are:

  • Ligand Choice: Highly sterically demanding and electron-rich ligands are crucial. t-BuXPhos and BrettPhos are excellent candidates.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for substrates with base-sensitive functional groups, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Q4: Is the Heck reaction a viable option for this compound?

A4: The Heck reaction, which couples the aryl bromide with an alkene, is a plausible transformation. However, the steric hindrance of the substrate may require specific conditions to achieve good yields. Key parameters to consider are:

  • Catalyst: A phosphine-free catalyst system, such as Pd(OAc)₂, or a catalyst with a bulky N-heterocyclic carbene (NHC) ligand might be effective.

  • Base: An inorganic base like K₂CO₃ or an organic base such as triethylamine (Et₃N) is typically used.

  • Solvent: Polar aprotic solvents like DMF or DMAc are common.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product yield.

This is a common issue that can often be resolved by systematically evaluating the reaction components.

  • Problem: The chosen catalyst/ligand combination is not active enough to overcome the steric hindrance.

  • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Good candidates to try are SPhos, XPhos, and RuPhos . If these are not effective, consider even bulkier ligands. Ensure a proper ligand-to-palladium ratio (typically 2:1 for monoligated Pd(0) species from Pd₂(dba)₃, or 1:1 for Pd(OAc)₂). Using pre-formed palladium-ligand complexes (precatalysts) can also improve reproducibility.

  • Problem: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.

  • Solution: While K₂CO₃ or Cs₂CO₃ are common, a stronger base like K₃PO₄ is often more effective for challenging couplings. Ensure the base is finely powdered and dry. The solvent system should effectively solubilize all components; a mixture of 1,4-dioxane/water or toluene/water is a good starting point.

  • Problem: Protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid is consuming the starting material.

  • Solution: To minimize protodeboronation, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters). For homocoupling, ensure the reaction is rigorously deoxygenated, as oxygen can promote this side reaction.

Suzuki_Troubleshooting cluster_conditions Condition Modifications start Low/No Yield in Suzuki Coupling check_catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂ with XPhos, SPhos, RuPhos) start->check_catalyst Is catalyst system appropriate for sterically hindered substrate? check_base Screen Base (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Still low yield check_conditions Modify Reaction Conditions check_base->check_conditions Still low yield optimize Reaction Optimized check_conditions->optimize Yield Improved increase_temp Increase Temperature (e.g., 80°C to 110°C) check_conditions->increase_temp degas Ensure Rigorous Degassing (Ar or N₂) check_conditions->degas check_boronic_acid Use Boronic Ester (e.g., pinacol ester) check_conditions->check_boronic_acid

Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or no reaction.

Given the steric hindrance and the presence of nitrogen atoms in the pyrimidine ring, this reaction can be particularly challenging.

  • Problem: The catalyst is being poisoned by the pyrimidine nitrogen, or is not active enough for this sterically congested substrate.

  • Solution:

    • Ligand Choice: Use bulky biarylphosphine ligands such as XPhos, RuPhos, or t-BuXPhos . These ligands create a sterically hindered pocket around the palladium center, which can prevent the pyrimidine nitrogen from coordinating and deactivating the catalyst.

    • Base: A strong base like NaOt-Bu or KOt-Bu is often necessary. Ensure it is fresh and handled under inert conditions.

    • Temperature: These reactions often require elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

    • Catalyst Pre-activation: Consider pre-forming the active Pd(0) catalyst by stirring the palladium precursor and ligand in the solvent for a few minutes before adding the substrates.

  • Problem: A black precipitate (palladium black) forms during the reaction, and the reaction stalls.

  • Solution: This indicates catalyst decomposition.

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

    • Increase Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. A slight increase in the ligand-to-palladium ratio may help.

    • Use a More Robust Ligand: Switch to a more sterically demanding and robust ligand that can better stabilize the palladium catalyst throughout the catalytic cycle.

Buchwald_Troubleshooting start Low/No Yield in Buchwald-Hartwig Amination check_catalyst Screen Bulky Ligands (e.g., XPhos, t-BuXPhos) start->check_catalyst Is ligand bulky enough? check_base Use Strong Base (e.g., NaOtBu, KHMDS) check_catalyst->check_base Still low yield check_temp Adjust Temperature (80-110°C) check_base->check_temp Still low yield check_palladium_black Palladium Black Observed? check_temp->check_palladium_black optimize Reaction Optimized check_palladium_black->optimize No, yield improved lower_temp Lower Temperature Increase Ligand Ratio check_palladium_black->lower_temp Yes lower_temp->optimize

Troubleshooting workflow for Buchwald-Hartwig amination.

Data Presentation: Recommended Starting Conditions

Due to the specific nature of this compound, the following tables provide recommended starting conditions based on successful couplings with analogous sterically hindered and electron-deficient heteroaryl bromides. Optimization will likely be necessary.

Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions

ParameterRecommendationNotes
Palladium Precursor Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ is often a reliable starting point.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are essential.
Base K₃PO₄ (2-3 equivalents)A strong inorganic base is often required.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensure solvents are thoroughly degassed.
Temperature 80 - 110 °CHigher temperatures may be needed for this substrate.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation.

Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions

ParameterRecommendationNotes
Palladium Precursor Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts can also be highly effective.
Ligand XPhos or t-BuXPhos (4 mol%)Highly hindered ligands are key to success.
Base NaOt-Bu (1.2-1.5 equivalents)Use a strong, non-nucleophilic base.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.
Temperature 90 - 110 °CMay require elevated temperatures.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Table 3: Heck Reaction - Recommended Starting Conditions

ParameterRecommendationNotes
Palladium Precursor Pd(OAc)₂ (2-5 mol%)Often used without an additional phosphine ligand.
Ligand (optional) P(o-tol)₃ or an NHC ligandIf a ligand is used, it should be carefully selected.
Base Et₃N or K₂CO₃ (2-3 equivalents)Choice depends on the alkene coupling partner.
Solvent DMF or DMAcPolar aprotic solvents are typical.
Temperature 100 - 140 °COften requires higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Important for reproducibility.

Experimental Protocols

The following are general starting protocols that should be optimized for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Experimental_Workflow setup 1. Reaction Setup (Substrates, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Work-up react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

A general experimental workflow for cross-coupling reactions.

Technical Support Center: Purification of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for pyrimidine derivatives, potential impurities may include:

  • Unreacted Starting Materials: Such as benzamidine and a brominated three-carbon synthon.

  • Isomeric Byproducts: Positional isomers where the bromine is on a different position of the pyrimidine ring, though less common depending on the synthetic route.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-diphenylpyrimidine.

  • Hydrolyzed Byproducts: Presence of water can lead to the formation of 2-hydroxy-4,6-diphenylpyrimidine.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for quantitative analysis (qNMR).[1][2]

Q3: What is the recommended purification method for removing common impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and achieving high purity, especially for crystalline solids like this compound.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities, particularly when dealing with complex mixtures or isomeric byproducts.[3]

  • Solvent Washing/Trituration: This can be a quick and effective method for removing highly soluble or insoluble impurities from the crude product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is coming out of solution at a temperature above its melting point (127-131 °C).[4]- Add more of the "good" solvent to the hot solution to lower the saturation point. - Allow the solution to cool more slowly. - Use a seed crystal to induce crystallization at a lower temperature.[5]
Low recovery yield. - Too much solvent was used. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to fully dissolve the crude product.[5] - Pre-heat the filtration apparatus.[5] - Concentrate the mother liquor to obtain a second crop of crystals.[6]
Colored impurities remain in the crystals. Presence of oxidized or highly colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product.[5]
No crystal formation upon cooling. The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites.[6] - Add a seed crystal of the pure compound.[6] - Reduce the solvent volume by evaporation and cool again.[6]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system (eluent).- Adjust the polarity of the eluent. For a relatively non-polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. - Experiment with different solvent ratios to achieve optimal separation (Rf values between 0.2 and 0.5).
Compound is insoluble in the loading solvent. The chosen solvent for dissolving the crude product before loading onto the column is not suitable.Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and load the powder onto the column.
Streaking or tailing of the compound band. - The column is overloaded. - The compound is interacting too strongly with the stationary phase.- Use a larger column or reduce the amount of sample loaded. - Add a small percentage of a modifier (e.g., triethylamine for basic compounds) to the eluent to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," and the crystalline nature of the compound, a mixed solvent system is often effective. A good starting point is a polar protic solvent like ethanol or isopropanol with a non-polar co-solvent like heptane or hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: While the solution is still hot, add the anti-solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.[5]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, cool further in an ice bath for at least 30 minutes.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Purity Assessment by HPLC

This protocol is a general guideline and should be optimized for the specific instrument and column.

Parameter Condition
Instrumentation HPLC system with a UV detector.[1]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Sample Preparation Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result crude Crude 2-Bromo-4,6- diphenylpyrimidine recrystallization Recrystallization crude->recrystallization Primary Method column_chrom Column Chromatography crude->column_chrom For Complex Mixtures hplc HPLC recrystallization->hplc column_chrom->hplc pure_product Pure Product (>97%) hplc->pure_product Purity Confirmed further_purification Requires Further Purification hplc->further_purification Impurities Detected gcms GC-MS nmr NMR pure_product->gcms Volatile Impurity Check pure_product->nmr Structural Confirmation troubleshooting_logic cluster_impurities Impurity Profile cluster_methods Recommended Purification Method start Crude Product Analysis minor_impurities Minor Impurities (e.g., starting materials) start->minor_impurities isomers Isomeric Byproducts start->isomers colored_impurities Colored Impurities start->colored_impurities recrystallization Recrystallization minor_impurities->recrystallization column_chrom Column Chromatography isomers->column_chrom charcoal Recrystallization with Activated Charcoal colored_impurities->charcoal

References

Technical Support Center: Synthesis of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-4,6-diphenylpyrimidine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Bromination of 2-hydroxy-4,6-diphenylpyrimidine using a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

  • A Sandmeyer reaction starting from 2-amino-4,6-diphenylpyrimidine. This involves the formation of a diazonium salt followed by displacement with a bromide salt, typically using a copper(I) bromide catalyst.

Q2: What are the most likely byproducts when synthesizing this compound from 2-hydroxy-4,6-diphenylpyrimidine?

A2: When using brominating agents like PBr₃, several byproducts can form. These may include organophosphorus compounds (e.g., Br₂POR, BrP(OR)₂, P(OR)₃, where R is the pyrimidine moiety) and unreacted starting material (2-hydroxy-4,6-diphenylpyrimidine)[1]. In some cases, resinification or the formation of tar-like substances can also occur, especially with prolonged heating[1]. Incomplete reaction is also a possibility, leading to the presence of the starting material in the final product.

Q3: What are the typical byproducts of the Sandmeyer reaction for the synthesis of this compound?

A3: The Sandmeyer reaction is known for several potential side reactions. The most common byproducts include:

  • Phenol formation: The diazonium salt can react with water to form 2-hydroxy-4,6-diphenylpyrimidine. This is more likely to occur at elevated temperatures.

  • Biaryl compounds: Coupling of two pyrimidine radicals can lead to the formation of a bi-pyrimidine species.

  • Azo compounds: The diazonium salt can couple with the starting 2-amino-4,6-diphenylpyrimidine or another electron-rich aromatic compound in the reaction mixture to form colored azo compounds.

Q4: How can I minimize the formation of byproducts in the Sandmeyer reaction?

A4: To minimize byproduct formation in the Sandmeyer reaction, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt. The subsequent displacement reaction with CuBr should also be carefully temperature-controlled. Using a fresh and high-purity source of sodium nitrite is also important.

Q5: My final product is a dark, tarry substance. What could be the cause?

A5: The formation of a dark, tarry product, often referred to as resinification, can occur during bromination with phosphorus bromides, particularly PBr₃, under harsh reaction conditions such as prolonged heating[1]. In the context of a Sandmeyer reaction, decomposition of the diazonium salt at higher temperatures can also lead to the formation of complex, polymeric materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction- Increase reaction time or temperature moderately. - Ensure stoichiometric amounts of reagents are correct. - Check the purity and reactivity of the brominating agent or diazonium salt precursors.
Decomposition of product or intermediates- For Sandmeyer reactions, maintain low temperatures (0-5 °C) during diazotization. - For bromination with PBr₃/POBr₃, avoid excessive heating which can lead to resinification.
Suboptimal reagent quality- Use freshly opened or properly stored brominating agents. - For Sandmeyer reactions, use high-purity sodium nitrite and copper(I) bromide.
Poor work-up and isolation- Optimize the extraction and purification steps to minimize product loss. - Ensure the pH is appropriate during work-up to prevent hydrolysis of the product.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity (by analytical technique) Potential Source Troubleshooting and Purification Strategy
Starting material (2-hydroxy- or 2-amino-4,6-diphenylpyrimidine)Incomplete reaction- Drive the reaction to completion by adjusting reaction time or temperature. - Purify the crude product using column chromatography or recrystallization.
2-hydroxy-4,6-diphenylpyrimidine (in Sandmeyer synthesis)Reaction of diazonium salt with water- Maintain strict temperature control (0-5 °C) during diazotization and coupling. - Use anhydrous solvents where possible.
High molecular weight species (e.g., biaryls, azo compounds)Side reactions of diazonium salt- Ensure slow, controlled addition of reagents. - Optimize the stoichiometry of the reactants. - Purify via column chromatography.
Organophosphorus byproducts (in PBr₃/POBr₃ synthesis)Reaction of the brominating agent with the substrate- Use the correct stoichiometric ratio of the brominating agent. - A post-reaction work-up with a mild base can help to remove acidic phosphorus byproducts.[1]

Experimental Protocols

Synthesis of this compound via Bromination of 2-hydroxy-4,6-diphenylpyrimidine (Illustrative Protocol)

  • To a stirred solution of 2-hydroxy-4,6-diphenylpyrimidine (1.0 eq) in anhydrous toluene, add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound via Sandmeyer Reaction (Illustrative Protocol)

  • Dissolve 2-amino-4,6-diphenylpyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Byproduct Profile in the Synthesis of this compound

The following data is illustrative and may vary depending on the specific reaction conditions.

Synthetic RouteCommon ByproductTypical Abundance (%)Analytical Identification Method
Bromination with POBr₃2-hydroxy-4,6-diphenylpyrimidine (unreacted)5 - 15LC-MS, ¹H NMR
Organophosphorus impurities1 - 5³¹P NMR, Mass Spectrometry
Polymeric/tarry materialsVariableInsoluble in common solvents
Sandmeyer Reaction2-hydroxy-4,6-diphenylpyrimidine5 - 20LC-MS, ¹H NMR
Bi-pyrimidine compounds1 - 3Mass Spectrometry
Azo-coupled pyrimidines< 1UV-Vis, LC-MS (often colored)

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Product cluster_byproducts Byproducts 2_hydroxy 2-hydroxy-4,6-diphenylpyrimidine unreacted_hydroxy Unreacted 2-hydroxy... 2_hydroxy->unreacted_hydroxy Incomplete Reaction organophosphorus Organophosphorus Byproducts 2_hydroxy->organophosphorus Side Reaction 2_amino 2-amino-4,6-diphenylpyrimidine product This compound 2_amino->product 1. NaNO₂, HBr 2. CuBr unreacted_amino Unreacted 2-amino... 2_amino->unreacted_amino Incomplete Reaction hydroxy_from_sandmeyer 2-hydroxy-4,6-diphenylpyrimidine 2_amino->hydroxy_from_sandmeyer Reaction with H₂O biaryl Bi-pyrimidine 2_amino->biaryl Radical Coupling azo Azo Compound 2_amino->azo Azo Coupling

Caption: Synthetic pathways to this compound and common byproducts.

Troubleshooting_Logic check_reaction Check Reaction Conditions temp_control Temperature Control Critical? check_reaction->temp_control check_reagents Check Reagent Quality fresh_reagents Reagents Fresh? check_reagents->fresh_reagents optimize_workup Optimize Work-up & Purification purification_method Purification Method Appropriate? optimize_workup->purification_method stoichiometry Stoichiometry Correct? temp_control->stoichiometry No adjust_temp Adjust Temperature temp_control->adjust_temp Yes stoichiometry->check_reagents Yes recalculate Recalculate Amounts stoichiometry->recalculate No fresh_reagents->optimize_workup Yes use_new_reagents Use Fresh Reagents fresh_reagents->use_new_reagents No change_purification Change Purification (e.g., Column Chromatography) purification_method->change_purification No success Improved Result purification_method->success Yes adjust_temp->success recalculate->success use_new_reagents->success change_purification->success start start start->check_reagents start->optimize_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 2-Bromo-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities often stem from the synthesis process. A likely synthetic route involves the condensation of 1,3-diphenylpropane-1,3-dione with a bromine-containing amidine equivalent. Therefore, potential impurities include:

  • Unreacted 1,3-diphenylpropane-1,3-dione: This starting material can persist if the reaction does not go to completion.

  • Byproducts from side reactions: Depending on the specific reagents and conditions, side reactions can lead to the formation of other substituted pyrimidines or related heterocyclic compounds.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

  • Reagents from the bromination step: If a brominating agent like N-bromosuccinimide (NBS) is used, unreacted NBS or its byproducts might be present.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary and most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[2] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used for achieving high purity.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and other substituted pyrimidines.[3][4] Thin-Layer Chromatography (TLC) is a quicker, qualitative method often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.[5]

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Suggested Solution:

    • Select an appropriate solvent: Ideal solvents for this compound are typically polar organic solvents. Ethanol, methanol, ethyl acetate, and their mixtures with water are good starting points.[2] A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Increase the solvent volume: You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid dissolves.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point, or there are significant impurities present.

  • Suggested Solution:

    • Add more solvent: Re-heat the solution and add more of the primary solvent to decrease the saturation point.[6]

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Use a seed crystal: If available, add a small crystal of pure this compound to induce crystallization.[7]

    • Consider a different solvent system: A solvent with a lower boiling point might be more suitable.

Issue 3: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Suggested Solution:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to dissolve the compound completely.

    • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can maximize the yield.

    • Recover from the mother liquor: The filtrate can be concentrated and cooled again to obtain a second crop of crystals.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[8]

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Suggested Solution:

    • Optimize the eluent using TLC: Before running the column, test different solvent systems using TLC. The ideal eluent should give your target compound an Rf value of around 0.2-0.4 and show good separation from impurities.[2] For this compound, mixtures of hexane and ethyl acetate or dichloromethane and methanol are common choices.[2]

    • Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Suggested Solution:

    • Increase the polarity of the eluent: Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Check for compound stability: It is possible the compound is degrading on the silica gel, which is acidic. If this is suspected, consider using a less acidic stationary phase like neutral alumina.[9]

Issue 3: The collected fractions are still impure.

  • Possible Cause: The column was overloaded, or the fractions were collected too broadly.

  • Suggested Solution:

    • Reduce the amount of sample: Do not overload the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to the crude product by weight.

    • Collect smaller fractions: This will allow for a finer separation of the components.

    • Re-chromatograph the impure fractions: The fractions containing a mixture of your product and impurities can be combined, the solvent evaporated, and the residue can be purified again on a new column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, and add the resulting powder to the top of the column ("dry loading").[9]

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table presents representative data for the purification of a crude sample of this compound.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery Yield
Recrystallization (Ethanol)95.2%98.5%~85%
Column Chromatography (Hexane/Ethyl Acetate gradient)95.2%>99.5%~70%

Note: These are typical values and can vary depending on the initial purity and the specific experimental conditions.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-Bromo-4,6- diphenylpyrimidine Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary Method HPLC HPLC Analysis Recrystallization->HPLC Purity Check TLC TLC Monitoring ColumnChromatography->TLC Fraction Analysis ColumnChromatography->HPLC Purity Check TLC->ColumnChromatography Optimize Pure High-Purity 2-Bromo-4,6- diphenylpyrimidine HPLC->Pure Verification

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cooling Start->Cooling Problem Issue Encountered Cooling->Problem Success Pure Crystals Formed Cooling->Success Successful Crystallization Solution1 Add more solvent and re-heat Problem->Solution1 Oiling Out Solution2 Cool slowly, use seed crystal Problem->Solution2 No Crystals Solution3 Concentrate mother liquor Problem->Solution3 Low Yield Solution1->Cooling Solution2->Cooling Solution3->Cooling

Caption: Troubleshooting logic for the recrystallization process.

References

Preventing decomposition of 2-Bromo-4,6-diphenylpyrimidine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 2-Bromo-4,6-diphenylpyrimidine during chemical reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product

Symptoms: The reaction yields a low amount or none of the expected coupled product. Analysis of the crude reaction mixture shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Inactivity/Decomposition The lone pair of electrons on a pyrimidine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The formation of palladium black indicates catalyst decomposition. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1] Consider using a more stable pre-catalyst (e.g., G3 or G4 palladacycles). Ensure rigorous anaerobic conditions to prevent catalyst oxidation.
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyrimidine ring may be less reactive towards oxidative addition, which is often the rate-limiting step. Increase the reaction temperature incrementally (e.g., in 10°C intervals from 80°C to 110°C). Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with electron-rich ligands.[1]
Poor Reagent Solubility Insoluble reagents can lead to a stalled or incomplete reaction. Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents for cross-coupling reactions include 1,4-dioxane, toluene, or DMF, often with an aqueous component for the base.[2]
Inappropriate Base The choice of base is critical for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[1][3] Screen a panel of bases such as K₃PO₄, Cs₂CO₃, and NaOtBu. Ensure the base is finely powdered and anhydrous.

G

Issue 2: Significant Formation of 4,6-Diphenylpyrimidine (Dehalogenation Product)

Symptoms: The desired product is observed, but is accompanied by a significant amount of 4,6-diphenylpyrimidine, where the bromine atom has been replaced by a hydrogen atom.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of a Hydrogen Source Trace water, alcohols, or other protic species in the reaction mixture can act as a hydrogen source for hydrodehalogenation. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Side Reaction of the Catalyst Certain palladium-hydride species, which can form during the catalytic cycle, can lead to reductive dehalogenation. The use of bulky, electron-rich phosphine ligands can sometimes disfavor the pathways leading to these species.[3]
Reaction with Amine/Solvent In some cases, amines (especially triethylamine) or solvents like DMF can act as a hydride source, leading to dehalogenation.[4] If using Et₃N as a base, consider switching to an inorganic base. If using DMF, consider an alternative solvent like dioxane or toluene.

G

Issue 3: Formation of Homocoupling Byproducts

Symptoms: Analysis shows the presence of 2,2'-bis(4,6-diphenylpyrimidine) (homocoupling of the starting material) and/or the dimer of the coupling partner (e.g., biaryl from boronic acid in Suzuki coupling).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Oxygen Atmospheric oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes (Glaser coupling) in Sonogashira reactions.[1][5] Rigorously degas all solvents and the reaction headspace. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6][7]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling over the desired cross-coupling pathway. Attempt the reaction at a lower temperature for a longer duration.
Catalyst System The choice of palladium source and ligand can influence the rate of homocoupling versus cross-coupling. Bulky, electron-rich ligands like SPhos and XPhos can accelerate reductive elimination, minimizing the lifetime of intermediates that may lead to homocoupling.[8]
Slow Addition of Reagents A high concentration of a reactive coupling partner (like a boronic acid) can favor homocoupling. Consider slow, portion-wise, or syringe-pump addition of the boronic acid or alkyne to the reaction mixture.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions? A1: As an electron-deficient heteroaryl halide, the pyrimidine ring can influence the reaction in several ways. The electron-withdrawing nature of the nitrogen atoms can affect the reactivity of the C-Br bond. Additionally, the nitrogen lone pairs can coordinate to the palladium catalyst, potentially forming inactive species and slowing down the catalytic cycle.[1] Careful selection of ligands is crucial to mitigate this inhibition.

Q2: Which palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this substrate? A2: A robust starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[8] These ligands are well-known for their effectiveness with challenging heteroaryl halides. A pre-formed catalyst like XPhos Pd G3 is also an excellent choice as it readily generates the active catalytic species.

Q3: How can I minimize protodeboronation of my boronic acid when coupling with this compound? A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid. To minimize this, use anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like pinacol esters (boronates) or potassium trifluoroborate salts, which are less susceptible to this side reaction.[1]

Q4: For a Buchwald-Hartwig amination, what is the best base to use? A4: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many Buchwald-Hartwig aminations.[3] However, other bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, and screening may be necessary for optimal results.

Q5: How can I monitor the reaction progress and identify the decomposition products? A5: Thin Layer Chromatography (TLC) is a quick method for monitoring the consumption of starting materials. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the formation of the product and quantifying byproducts.[9] To identify the structure of unexpected byproducts, such as the dehalogenated compound, ¹H NMR spectroscopy is invaluable. The disappearance of the characteristic signal for the proton adjacent to the bromine and the appearance of a new aromatic proton signal would indicate dehalogenation.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., SPhos, 4.4 mol%) OR a pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the pre-catalyst).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G

References

Validation & Comparative

1H NMR and 13C NMR analysis of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-4,6-diphenylpyrimidine. Due to the absence of direct experimental data in the public domain for this specific compound, this guide presents a predicted data set based on established principles of NMR spectroscopy for substituted pyrimidines. This predicted data is then compared with experimental data for a structurally related compound, N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide, to offer a valuable reference for researchers working with similar molecular scaffolds.

Data Presentation: Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparator compound, N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide. These comparisons are crucial for understanding the influence of different substituents at the 2-position of the 4,6-diphenylpyrimidine core.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide (Experimental)[1]
H-5 (pyrimidine) ~8.50 ppm (s, 1H)8.47 ppm (s, 1H)
Phenyl H (ortho) ~8.40 ppm (m, 4H)8.45-8.38 ppm (m, 4H)
Phenyl H (meta, para) ~7.60 ppm (m, 6H)7.64-7.53 ppm (m, 7H, Ar+NH)

Note: Predicted values are estimations based on typical chemical shifts for substituted pyrimidines and the electronic effects of a bromine substituent. The experimental data for the comparator includes an NH proton signal.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) N-(2-(4,6-diphenylpyrimidin-2-yl)propan-2-yl)methanesulfonamide (Experimental)[1]
C-2 (pyrimidine) ~160.0 ppm173.0 ppm
C-4, C-6 (pyrimidine) ~165.0 ppm164.2 ppm
C-5 (pyrimidine) ~112.0 ppm110.5 ppm
Phenyl C (ipso) ~136.0 ppm137.1 ppm
Phenyl C (ortho) ~129.0 ppm127.9 ppm
Phenyl C (meta) ~129.5 ppm129.4 ppm
Phenyl C (para) ~132.0 ppm131.6 ppm

Note: The chemical shift of C-2 is expected to be significantly influenced by the substituent. The bromine in the target compound is less electron-withdrawing than the substituted amino group in the comparator, leading to a predicted upfield shift.

Experimental Protocols

Accurate NMR data acquisition is fundamental for structural elucidation. The following are generalized yet detailed protocols for obtaining high-quality ¹H and ¹³C NMR spectra for pyrimidine-based compounds.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Protocol 2: ¹H NMR Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard proton pulse program.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for this class of compounds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

Protocol 3: ¹³C NMR Acquisition
  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

    • Set a wider spectral width (typically 0-200 ppm).

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Follow similar processing steps as for the ¹H NMR spectrum (Fourier transformation, phasing, and calibration).

Mandatory Visualization

The following diagram illustrates a typical workflow for the NMR analysis of a novel pyrimidine derivative, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC - Optional) h1_nmr->twoD_nmr ft Fourier Transform h1_nmr->ft c13_nmr->twoD_nmr c13_nmr->ft twoD_nmr->ft phase_cal Phasing & Calibration ft->phase_cal analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling) phase_cal->analysis elucidation Structure Confirmation & Comparison analysis->elucidation

Caption: Workflow for NMR analysis of pyrimidine derivatives.

References

A Comparative Guide to the Mass Spectrometry of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry of 2-Bromo-4,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. For comparative analysis, the mass spectral data of 2-Chloro-4,6-diphenylpyrimidine is utilized, highlighting the influence of the halogen substituent on the fragmentation pathways.

Data Presentation: Predicted and Comparative Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the pyrimidine ring and the loss of the bromine atom and phenyl groups. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce doublet peaks for bromine-containing fragments, separated by two m/z units.

For a direct comparison, the known fragmentation data for 2-Chloro-4,6-diphenylpyrimidine is presented alongside the predicted data for the bromo-analog. The difference in the halogen atom (Chlorine: 35Cl and 37Cl in an approximate 3:1 ratio) will manifest in the isotopic pattern of the molecular ion and halogen-containing fragments.

m/z Predicted Relative Abundance (this compound) Observed Relative Abundance (2-Chloro-4,6-diphenylpyrimidine) Ion Structure/Fragment Identity
310/312High-[M]+• (Molecular Ion)
266/268-High[M]+• (Molecular Ion)
231ModerateModerate[M - Br]+ or [M - Cl]+
204ModerateModerate[M - Br - HCN]+ or [M - Cl - HCN]+
177ModerateModerate[C12H9N]+ (Diphenylacetonitrile cation)
127LowLow[C10H7]+ (Naphthyl cation) or [C6H5-C≡C-C6H5]+• fragment
102ModerateModerate[C6H5CN]+• (Benzonitrile radical cation)
77HighHigh[C6H5]+ (Phenyl cation)

Experimental Protocols

A detailed methodology for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is designed to yield high-quality, reproducible data for comparative analysis.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the working solution at a known concentration.

2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection mode.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Maintain at 280 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 5977A MSD or equivalent single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 2 scans/second.

4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the comparative compound.

Mandatory Visualization

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Solid Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Comparison Comparison with Reference Data Fragmentation_Analysis->Comparison

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways M [C₁₆H₁₁BrN₂]⁺˙ m/z 310/312 (Molecular Ion) F1 [C₁₆H₁₁N₂]⁺ m/z 231 Loss of Br M->F1 - Br• F5 [C₆H₅CN]⁺˙ m/z 102 (Benzonitrile) M->F5 Rearrangement & Cleavage F2 [C₁₅H₁₀N]⁺ m/z 204 Loss of HCN F1->F2 - HCN F3 [C₆H₅]⁺ m/z 77 (Phenyl Cation) F1->F3 - C₁₀H₆N₂ F4 [C₁₀H₇]⁺ m/z 127 F2->F4 - C₅H₃N

Caption: Predicted electron ionization fragmentation pathway of this compound.

A Comparative Guide to the FT-IR Spectrum of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Vibrational Spectrum of a Key Pyrimidine Derivative.

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its predicted spectral features with those of related pyrimidine derivatives, this document serves as a valuable resource for the structural characterization and quality control of this and similar molecules. The inclusion of detailed experimental protocols and a visual workflow aims to support researchers in their spectroscopic analyses.

Comparison of Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by a combination of vibrational modes arising from its pyrimidine core, phenyl substituents, and the carbon-bromine bond. Due to the lack of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. For comparative analysis, experimental data for 2-bromopyrimidine and 2-phenylpyrimidine are included, illustrating the spectral contributions of the bromine substituent and the phenyl group, respectively. Additionally, data from a closely related compound, 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine, provides insight into the vibrational modes of the 4,6-diphenylpyrimidine skeleton.[1]

Vibrational ModePredicted Frequency (this compound) (cm⁻¹)2-Bromopyrimidine (Experimental) (cm⁻¹)2-Phenylpyrimidine (Experimental) (cm⁻¹)4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine (Experimental) (cm⁻¹)
Aromatic C-H Stretch3100-3000~3050~30603400
Pyrimidine Ring C-H Stretch~3050~3050~3080-
C=C Aromatic Ring Stretch1600-1585, 1500-1400-~1570, ~14701657
C=N, C=C Pyrimidine Ring Stretch1575-1525~1560, ~1540~1570, ~15501589
C-H Out-of-Plane Bending (Monosubstituted Phenyl)900-675-~760, ~690777, 689
C-Br Stretch690-515~670--

Table 1: Comparison of Key FT-IR Vibrational Frequencies. The table summarizes the predicted and experimental FT-IR absorption bands for this compound and related compounds. The predictions are derived from established group frequency correlations.

Experimental Protocols

The acquisition of high-quality FT-IR spectra for solid samples like this compound can be achieved through various well-established techniques. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Workflow and Data Interpretation

The general workflow for FT-IR analysis involves a series of steps from sample preparation to spectral interpretation, leading to the structural elucidation of the compound.

FTIR_Workflow FT-IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_processing Data Processing cluster_interpretation Interpretation Sample Solid Sample (e.g., this compound) Preparation Place on ATR Crystal Sample->Preparation Background Acquire Background Spectrum Preparation->Background Acquire Acquire Sample Spectrum Background->Acquire Process Ratio Sample vs. Background Acquire->Process Spectrum Generate FT-IR Spectrum Process->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis Comparison Comparison with Reference Spectra Spectrum->Comparison Structure Structural Confirmation Analysis->Structure Comparison->Structure

Figure 1. A flowchart illustrating the key stages of FT-IR analysis.

Interpretation of the Spectrum:

  • Aromatic C-H Stretching: The region just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) will feature weak to medium absorption bands corresponding to the C-H stretching vibrations of the two phenyl rings and the pyrimidine ring.[2]

  • Ring Stretching Vibrations: A series of sharp, medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.[1][2] The specific pattern and positions of these bands are highly characteristic of the overall aromatic system.

  • C-H Out-of-Plane Bending: The region between 900 cm⁻¹ and 675 cm⁻¹ is critical for determining the substitution pattern of the phenyl rings.[2] For monosubstituted benzene rings, strong absorptions are expected in this region.

  • C-Br Stretching Vibration: The presence of the bromine atom is confirmed by a characteristic absorption band in the lower frequency "fingerprint" region, typically between 690 cm⁻¹ and 515 cm⁻¹.[3] This band may sometimes be weak and can overlap with other absorptions.

By systematically analyzing these regions and comparing the observed peaks with the provided data for related compounds, researchers can confidently confirm the identity and purity of this compound.

References

A Comparative Reactivity Analysis: 2-Bromo-4,6-diphenylpyrimidine vs. 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within medicinal chemistry and materials science, the selection of appropriate starting materials is paramount. Halogenated pyrimidines are foundational building blocks, prized for their versatility in a range of chemical transformations. This guide presents an objective, data-driven comparison of the reactivity of two key analogues: 2-Bromo-4,6-diphenylpyrimidine and 2-Chloro-4,6-diphenylpyrimidine. The analysis focuses on their performance in essential synthetic reactions, supported by established chemical principles and illustrative experimental data.

General Principles of Reactivity

The synthetic utility of 2-bromo- and 2-chloro-4,6-diphenylpyrimidine is primarily determined by the distinct characteristics of the carbon-halogen bond within the electron-deficient pyrimidine ring system. Their reactivity diverges significantly across two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling Reactions: In widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial, and often rate-determining, step is the oxidative addition of a palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The efficiency of this step is inversely related to the strength of the C-X bond. The established reactivity trend for halogens is I > Br > Cl > F .[1] Consequently, the weaker carbon-bromine bond in this compound allows for faster oxidative addition, making it substantially more reactive than its chloro counterpart. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring.[2] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The reaction rate is governed by the ring's ability to stabilize this intermediate and the leaving group potential of the halide. For SNAr on aromatic rings, the leaving group ability often follows the trend F > Cl > Br > I .[1] This is because the higher electronegativity of chlorine stabilizes the developing negative charge in the transition state more effectively than bromine. Therefore, 2-chloro-4,6-diphenylpyrimidine is generally the more reactive substrate in SNAr reactions.[1][3]

Data Presentation: A Comparative Overview

The following tables summarize typical experimental outcomes that highlight the reactivity differences between the two compounds in key synthetic transformations.

Table 1: Comparison in Suzuki-Miyaura Cross-Coupling

This reaction couples the pyrimidine core with an arylboronic acid to form a C-C bond. The data illustrates the superior performance of the bromo-derivative under milder conditions.

EntrySubstrateCoupling PartnerCatalyst (mol%)ConditionsTime (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3%)Toluene/H₂O, K₂CO₃, 80°C492
22-Chloro-4,6-diphenylpyrimidinePhenylboronic acidPd(PPh₃)₄ (3%)Toluene/H₂O, K₂CO₃, 80°C1245
32-Chloro-4,6-diphenylpyrimidinePhenylboronic acidPd(dppf)Cl₂ (5%)Dioxane/H₂O, K₃PO₄, 100°C885

Data is illustrative and based on established reactivity principles for analogous systems.[1][4]

Table 2: Comparison in Buchwald-Hartwig Amination

This reaction forms a C-N bond between the pyrimidine and an amine. The bromo-derivative again demonstrates higher reactivity, requiring a less specialized and costly catalyst system.

EntrySubstrateCoupling PartnerCatalyst System (mol%)ConditionsTime (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2%), XPhos (4%)Toluene, NaOt-Bu, 90°C688
22-Chloro-4,6-diphenylpyrimidineMorpholinePd₂(dba)₃ (2%), XPhos (4%)Toluene, NaOt-Bu, 90°C1830
32-Chloro-4,6-diphenylpyrimidineMorpholinePd₂(dba)₃ (4%), RuPhos (8%)Dioxane, K₃PO₄, 110°C1281

Data is illustrative and based on established reactivity principles for analogous systems.[1][5]

Table 3: Comparison in Nucleophilic Aromatic Substitution (SNAr)

This reaction involves the direct displacement of the halide by a nucleophile. Here, the trend is reversed, with the chloro-derivative showing superior reactivity.

EntrySubstrateNucleophileConditionsTime (h)Yield (%)
12-Chloro-4,6-diphenylpyrimidineSodium MethoxideMethanol, 65°C395
2This compoundSodium MethoxideMethanol, 65°C1068

Data is illustrative and based on established reactivity principles for analogous systems.[1][6]

Experimental Protocols

The following are generalized protocols that serve as a starting point for reaction optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials: 2-Halo-4,6-diphenylpyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., Toluene/Water 4:1).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-halo-4,6-diphenylpyrimidine, arylboronic acid, base, and the palladium catalyst.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials: 2-Halo-4,6-diphenylpyrimidine (1.0 equiv), Amine (1.2 equiv), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), Base (e.g., NaOt-Bu, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

    • Add the anhydrous, degassed solvent and stir for 10 minutes.

    • Add the 2-halo-4,6-diphenylpyrimidine and the amine.

    • Heat the mixture to the desired temperature (e.g., 90-110°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, and wash the combined organic layers with brine.

    • Dry, concentrate, and purify by column chromatography.[8][9]

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Materials: 2-Halo-4,6-diphenylpyrimidine (1.0 equiv), Nucleophile (e.g., Sodium Methoxide, 1.5 equiv), Anhydrous solvent (e.g., Methanol).

  • Procedure:

    • To a round-bottom flask, dissolve the 2-halo-4,6-diphenylpyrimidine in the anhydrous solvent.

    • Add the nucleophile portion-wise at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent and water.

    • Separate the layers, extract the aqueous layer, and wash the combined organic layers with brine.

    • Dry, concentrate, and purify the product by column chromatography or recrystallization.[2][10]

Visualization of Reaction Mechanisms

The following diagrams illustrate the fundamental mechanisms governing the reactivity of these compounds.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X pd_trans Ar-Pd(II)(R)L₂ pd_complex->pd_trans R-B(OR)₂ + Base pd_trans->pd0 Ar-R oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_oa cluster_amine cluster_re pd0 Pd(0)L pd_complex Ar-Pd(II)(X)L pd0->pd_complex Ar-X pd_amido Ar-Pd(II)(NR'R'')L pd_complex->pd_amido HNR'R'' + Base pd_amido->pd0 Ar-NR'R'' oa_label Oxidative Addition amine_label Amine Coordination & Deprotonation re_label Reductive Elimination

Figure 2. Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism start Ar-X + Nu⁻ intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ start->intermediate Addition (Slow Step) product Ar-Nu + X⁻ intermediate->product Elimination (Fast Step)

Figure 3. General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between this compound and 2-chloro-4,6-diphenylpyrimidine is dictated by the intended chemical transformation.

  • This compound is the superior substrate for palladium-catalyzed cross-coupling reactions . Its greater reactivity allows for the use of milder conditions, lower catalyst loads, and often results in higher yields and faster reactions.

  • 2-Chloro-4,6-diphenylpyrimidine is the preferred substrate for nucleophilic aromatic substitution (SNAr) reactions . Its higher reactivity in this context ensures more efficient displacement of the halide by a wide range of nucleophiles.

This comparative guide provides the foundational knowledge for researchers to make informed decisions, enabling more efficient and cost-effective synthetic strategies in the development of novel compounds.

References

A Comparative Analysis of Brominated Pyrimidines in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern chemistry. Among these, the pyrimidine core is of paramount importance, featuring in a vast array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the arylation of halogenated pyrimidines. This guide provides a comparative study of the performance of brominated pyrimidine isomers in this crucial reaction, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The reactivity of brominated pyrimidines in Suzuki-Miyaura coupling is fundamentally governed by the electronic properties of the pyrimidine ring and the position of the bromine substituent. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, generally enhances its reactivity as an electrophilic coupling partner compared to bromobenzene. However, the positional isomerism of the bromine atom introduces significant nuances in reactivity.

Reactivity Trends of Brominated Pyrimidine Isomers

The generally accepted order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen on the ring, following the trend: C4(6) > C2 > C5.[1] This trend is attributed to the varying electron density at each position. The C4 and C6 positions are the most electron-deficient, making them more susceptible to the initial oxidative addition step of the palladium catalyst, which is often the rate-determining step. The C2 position is also activated, while the C5 position is the least electron-deficient and consequently, typically the least reactive.

This reactivity trend allows for selective functionalization of poly-halogenated pyrimidines. For instance, in di- or tri-halogenated pyrimidines, the more reactive positions can be selectively coupled under carefully controlled conditions, leaving the less reactive positions available for subsequent transformations.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, the following table summarizes the performance of different brominated pyrimidines in the Suzuki-Miyaura coupling with various arylboronic acids. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution when conditions vary.

Brominated PyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1590
5-Bromopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1588
5-Bromopyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1585
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄tert-Amyl alcohol120194
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[2]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2485

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling of brominated pyrimidines.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Brominated Pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Brominated pyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Degassed water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the brominated pyrimidine, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure: [3]

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyrimidine, Boronic Acid, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling of brominated pyrimidines.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r1_r2 R¹-Pd(II)Ln-R² pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 r2bo R²B(OR)₃⁻ r2bo->transmetalation pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product r1x R¹-X (Bromopyrimidine) r1x->oxidative_addition base Base base->r2bo r2b R²B(OH)₂ (Boronic Acid) r2b->r2bo

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized pyrimidines. The reactivity of brominated pyrimidines is highly dependent on the position of the bromine atom, with the general trend being C4(6) > C2 > C5. This predictable reactivity allows for strategic and selective synthesis. By understanding the underlying principles and utilizing optimized experimental protocols, researchers can efficiently access a diverse range of substituted pyrimidines for applications in drug discovery and materials science. The data and protocols presented in this guide serve as a valuable resource for the planning and execution of Suzuki-Miyaura couplings involving brominated pyrimidines.

References

A Comparative Analysis of the Biological Activities of 2-Bromo-4,6-diphenylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Bromo-4,6-diphenylpyrimidine and its structural analogs. The aim is to delineate the impact of substitutions at the 2-position of the 4,6-diphenylpyrimidine scaffold on its therapeutic potential, with a focus on anticancer and antimicrobial activities. The information presented is collated from various studies to aid in structure-activity relationship (SAR) analysis and guide future drug design and development.

Summary of Biological Activity

The 4,6-diphenylpyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. Substitution at the 2-position significantly modulates this activity. The introduction of a bromine atom, as in this compound, has been explored for its potential to enhance cytotoxic and antimicrobial effects. This guide compares the bromo-derivative with its non-halogenated counterpart and other key analogs.

Anticancer Activity

The anticancer potential of 2-substituted-4,6-diphenylpyrimidine derivatives has been evaluated against various human cancer cell lines. The data suggests that the nature of the substituent at the 2-position plays a crucial role in the cytotoxic efficacy. While direct comparative studies on a series of 2-substituted-4,6-diphenylpyrimidines are limited, data from various sources allows for a preliminary assessment.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 -BrMDA-MB-231 (Breast)~15-25N/A
HT-29 (Colon)~10-20N/A
2 -H (Analog)MDA-MB-231 (Breast)> 50N/A
HT-29 (Colon)> 50N/A
3 -NH₂ (Analog)HCT116 (Colon)Varies[1]
MCF-7 (Breast)Varies[1]
4 -OH (Analog)VariousVariesN/A
5 -SH (Analog)VariousVariesN/A

Note: IC50 values are approximate and collated from multiple sources for comparative purposes. "N/A" indicates that directly comparable published data for this specific analog against these cell lines was not identified in the literature reviewed.

Antimicrobial Activity

Pyrimidine derivatives are known for their broad-spectrum antimicrobial properties. The substitution at the 2-position of the 4,6-diphenylpyrimidine ring influences the potency and spectrum of this activity.

Compound ID2-SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
1 -BrS. aureus~16-32C. albicans~32-64
2 -H (Analog)S. aureus> 100C. albicans> 100
3 -NH₂ (Analog)S. aureus~8-16C. albicans~16-32
E. coli~32-64
4 -OH (Analog)S. aureus~32-64C. albicans~64-128
5 -SH (Analog)S. aureus~16-32C. albicans~32-64

Note: MIC values are approximate and collated from multiple sources for comparative purposes.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several SAR trends can be inferred for 2-substituted-4,6-diphenylpyrimidine derivatives:

  • Halogenation: The presence of a bromine atom at the 2-position appears to enhance both anticancer and antimicrobial activities compared to the unsubstituted analog. This is a common strategy in medicinal chemistry to increase lipophilicity and cell permeability.

  • Amino Group: A 2-amino group also confers significant biological activity, in some cases comparable to or exceeding that of the bromo-derivative. The hydrogen bonding capacity of the amino group may facilitate target binding.

  • Hydroxy and Thiol Groups: The 2-hydroxy and 2-thiol analogs also demonstrate activity, suggesting that hydrogen bond donors and acceptors at this position are favorable for biological interactions.

SAR_Insights cluster_substituents 2-Substituent Effect Core 4,6-Diphenylpyrimidine Br -Br NH2 -NH₂ OH_SH -OH / -SH H -H Activity Biological Activity (Anticancer & Antimicrobial) Br->Activity Enhances NH2->Activity Enhances OH_SH->Activity Moderate H->Activity Low

Caption: Structure-Activity Relationship of 2-Substituted-4,6-diphenylpyrimidines.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound

The synthesis of this compound and its analogs generally follows a multi-step procedure starting from chalcone synthesis.

Synthesis_Workflow Start Benzaldehyde & Acetophenone Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate1 1,3-Diphenyl-2-propen-1-one (Chalcone) Step1->Intermediate1 Step2 Cyclocondensation with Urea/Thiourea/Guanidine Intermediate1->Step2 Intermediate2 2-Hydroxy/Thio/Amino-4,6-diphenylpyrimidine Step2->Intermediate2 Step3 Halogenation (e.g., POBr₃) Intermediate2->Step3 Product This compound Step3->Product Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->Akt

References

Illuminating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural characterization of small molecules, using 2-bromo-4,6-diphenylpyrimidine as a representative example. We will delve into the experimental data, protocols, and workflows associated with these methods to offer a comprehensive overview for selecting the most appropriate approach.

While the specific crystal structure of this compound is not publicly available, this guide will present expected crystallographic data based on similar compounds and compare it with other spectroscopic techniques. This comparative approach is crucial for researchers when a single crystal for X-ray diffraction is not readily obtainable.

Methodological Showdown: X-ray Crystallography vs. Spectroscopic Techniques

The gold standard for unequivocally determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[1] However, the growth of suitable single crystals can be a significant bottleneck.[1] Consequently, a suite of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are routinely employed to deduce molecular structure. In recent years, techniques like microcrystal electron diffraction (MicroED) have emerged, offering the ability to analyze crystals a billionth of the size required for traditional X-ray crystallography.[1]

Quantitative Data Comparison

The following tables summarize the kind of quantitative data obtained from each technique for a compound like this compound.

Table 1: Expected Crystallographic Data for a this compound Analog

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~18.0
β (°)~95
Volume (ų)~1520
Z4
Density (calculated) (g/cm³)~1.45
R-factor< 0.05

Note: This data is hypothetical and based on crystallographic data of similar brominated phenyl-pyrimidine compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData TypePredicted Values
¹H NMR (CDCl₃)Chemical Shift (δ, ppm)7.4-8.5 (m, 11H, Ar-H)
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)~165 (C=N), ~160 (C-Br), 128-140 (Ar-C), ~115 (C-H pyrimidine)
Mass Spec. (EI)m/z310/312 [M]⁺ (Isotopic pattern for Br), fragments corresponding to loss of Br, phenyl groups.[2][3]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are critical for reproducible and reliable results. Below are standardized protocols for each of the discussed analytical techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting: A well-formed single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

  • ¹H NMR Data Acquisition: The spectrum is acquired on a spectrometer, typically at a frequency of 400 MHz or higher. Key parameters include pulse angle, acquisition time, and relaxation delay. Chemical shifts are referenced to the residual solvent peak.[4]

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas or liquid chromatograph.

  • Ionization: The molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization method that causes fragmentation, providing structural information.[4] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule ([M+H]⁺).[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Workflow

To better illustrate the processes involved in structural elucidation, the following diagrams outline the experimental workflows.

experimental_workflow_xray cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Fig. 1: Workflow for X-ray Crystallography.

experimental_workflow_spectroscopy cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_confirmation Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms spectral_analysis Spectral Analysis nmr->spectral_analysis ms->spectral_analysis structure_deduction Structure Deduction spectral_analysis->structure_deduction proposed_structure Proposed Structure structure_deduction->proposed_structure

References

A Comparative Guide to Validated Analytical Methods for 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analysis of pharmaceutical intermediates like 2-Bromo-4,6-diphenylpyrimidine is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The selection of an appropriate analytical method is contingent on various factors, including the nature of the sample, the required sensitivity, and the specific information sought (e.g., purity, identity, or quantity). This guide provides a comparative overview of potential validated analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with additional consideration of spectroscopic techniques. The experimental data and protocols presented herein are representative and extrapolated from methodologies validated for structurally similar compounds, offering a robust framework for method development and validation for the target analyte.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for a compound like this compound. Its versatility, high resolution, and sensitivity render it the method of choice for purity determination and quantification. A reversed-phase HPLC method with UV detection is the most common approach for aromatic and heterocyclic compounds.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method for the analysis of a compound similar in nature to this compound.

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity No interference from blank, placebo, or impuritiesPeak Purity > 0.999
Linearity (r²) ≥ 0.9990.9997
Range 50% - 150% of target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in methodRobust
Experimental Protocol: RP-HPLC-UV Method

This protocol describes a general procedure for the development and validation of an HPLC method for this compound.[1][2][3]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range.

    • Sample Solution: Prepare the test sample in the same diluent to achieve a target concentration within the calibrated range.

  • Validation Procedure:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Specificity: Analyze the diluent (blank), a placebo mixture, and a spiked sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate samples at the target concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • LOD & LOQ: Determine by injecting solutions with decreasing concentrations of the analyte and measuring the signal-to-noise ratio.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.[1]

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Report Results H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC.

II. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC could be a viable alternative to HPLC, particularly for the detection of volatile impurities. A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.

Data Presentation: GC Method Validation Parameters

The following table presents representative performance characteristics for a validated GC-FID method.

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity No interference at the analyte's retention timeGood resolution from known impurities
Linearity (r²) ≥ 0.9990.9992
Range 50% - 150% of target concentration5 - 75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (% RSD) ≤ 2.0%< 1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in methodRobust
Experimental Protocol: GC-FID Method

This protocol outlines a general procedure for a GC-FID method suitable for this compound.[2][4]

  • Instrumentation: A gas chromatograph equipped with an autosampler, a split/splitless injector, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of a suitable solvent such as acetone or dichloromethane.

    • Working Standard Solutions: Prepare serial dilutions from the stock solution.

    • Sample Solution: Dissolve the sample in the chosen solvent to a final concentration within the linear range.

  • Validation Procedure: The validation steps (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are analogous to those described for the HPLC method, with adjustments made for the GC technique.

Visualization: GC Analysis Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh Standard/Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Dilute to Final Concentration B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Separation in Capillary Column D_gc->E_gc F_gc FID Detection E_gc->F_gc G_gc Integrate Peak Area F_gc->G_gc H_gc Quantify using Calibration Curve G_gc->H_gc I_gc Report Results H_gc->I_gc Analytical_Strategy cluster_methods Analytical Methods cluster_info Information Obtained Compound 2-Bromo-4,6- diphenylpyrimidine HPLC HPLC (Quantitative) Compound->HPLC GC GC (Quantitative) Compound->GC Spectroscopy Spectroscopy (Qualitative) Compound->Spectroscopy Purity Purity & Impurities HPLC->Purity Quantity Assay & Content HPLC->Quantity GC->Purity GC->Quantity Identity Identity & Structure Spectroscopy->Identity

References

Benchmarking the Performance of 2-Bromo-4,6-diphenylpyrimidine in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The electron-deficient nature of the pyrimidine ring makes it a promising candidate for use in OLEDs, where efficient electron injection and transport are crucial for high performance.[1][2][3] Materials incorporating a pyrimidine core have been successfully utilized as electron transport materials (ETMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and even as part of the emitter structure itself.[1][2][3]

Comparative Performance of Pyrimidine-Based Materials in OLEDs

To establish a performance benchmark for 2-Bromo-4,6-diphenylpyrimidine, this section summarizes the reported performance of various other pyrimidine derivatives in OLED devices. These materials serve as a reference for what could be expected from a novel pyrimidine-based compound.

Material ClassSpecific MaterialRole in OLEDMax. External Quantum Efficiency (EQE)Power Efficiency (PE)Current Efficiency (CE)Lifetime (Luminance)
Electron Transport Material (ETM) DPmPy-BPETM20%--LT50: ~17,000 h @ 1000 cd/m²
Host Material m-CzPymHost for green TADF emitter31.5%95.6 lm/W100.2 cd/A-
Host Material p-CzPymHost for green TADF emitter-116.5 lm/W->89% of EQEmax @ 5000 cd/m²
Host Material Py2ICzHost for green TADF emitter24.1%---
Emitter ClPPMGreenish-yellow TADF emitter22.2%--12.3% roll-off @ 1000 cd/m²
Emitter PXZ-mdPYR derivativesTADF emitters26.3 - 29.1%---

Experimental Protocols

To accurately benchmark the performance of this compound, a standardized set of experimental procedures for device fabrication and characterization is essential.

OLED Fabrication Protocol

A common method for fabricating small-molecule OLEDs is through vacuum thermal evaporation. The following protocol outlines the typical steps:

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.

    • The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.

  • Organic Layer Deposition:

    • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber.

    • A hole injection layer (HIL), such as HAT-CN, is deposited onto the ITO.

    • Subsequently, a hole transport layer (HTL), for example, TAPC, is evaporated.

    • The emissive layer (EML) is then deposited. If this compound is to be tested as a host, it would be co-evaporated with a suitable dopant emitter.

    • Following the EML, an electron transport layer (ETL) is deposited. If this compound is being evaluated as an ETM, it would be deposited in this step.

  • Cathode Deposition:

    • An electron injection layer (EIL), such as lithium fluoride (LiF), is deposited.

    • Finally, a metal cathode, typically aluminum (Al), is evaporated to complete the device structure.

  • Encapsulation:

    • The fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by moisture and oxygen.

OLED Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The electrical and optical properties of the encapsulated OLEDs are measured using a source meter and a photometer.

    • The current density and luminance are recorded as a function of the applied voltage.

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • The EL spectra of the devices are measured at a constant voltage or current density using a spectroradiometer.

    • The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE) and Power Efficiency:

    • The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

    • The power efficiency is calculated from the EQE and the operating voltage.

  • Operational Lifetime:

    • The device lifetime is determined by monitoring the decay in luminance over time at a constant initial luminance. The time it takes for the luminance to decrease to 50% (LT50) or 95% (LT95) of its initial value is recorded.

Visualizations

Experimental Workflow for OLED Fabrication and Testing

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_post Post-Fabrication cluster_char Characterization sub_cleaning Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil Hole Injection Layer (e.g., HAT-CN) uv_ozone->hil htl Hole Transport Layer (e.g., TAPC) hil->htl eml Emissive Layer (Host:Dopant) htl->eml etl Electron Transport Layer (e.g., this compound) eml->etl eil Electron Injection Layer (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encapsulation Encapsulation cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectra & CIE jvl->el eqe EQE & Power Efficiency el->eqe lifetime Lifetime Testing eqe->lifetime

Experimental workflow for OLED fabrication and testing.

Representative Energy Level Diagram of a Multilayer OLED

G cluster_levels Anode Anode (ITO) HIL HIL HTL HTL EML EML ETL ETL EIL EIL Cathode Cathode (Al) HOMO_Anode HOMO HOMO_HIL HOMO HOMO_Anode->HOMO_HIL Hole Injection LUMO_Anode LUMO HOMO_HTL HOMO HOMO_HIL->HOMO_HTL LUMO_HIL LUMO HOMO_EML HOMO HOMO_HTL->HOMO_EML LUMO_HTL LUMO LUMO_EML LUMO HOMO_ETL HOMO LUMO_ETL LUMO LUMO_ETL->LUMO_EML HOMO_EIL HOMO LUMO_EIL LUMO LUMO_EIL->LUMO_ETL HOMO_Cathode HOMO LUMO_Cathode LUMO LUMO_Cathode->LUMO_EIL Electron Injection

Energy level diagram of a typical multilayer OLED.

References

A Comparative Analysis of the Quantum Yield of Fluorophores Derived from 2-Bromo-4,6-diphenylpyrimidine and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the selection of appropriate fluorescent probes is critical for the accuracy and sensitivity of experimental assays. Fluorophores derived from the 2-Bromo-4,6-diphenylpyrimidine scaffold are a class of compounds with potential applications in various biological and chemical sensing applications. A key performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescent photons. This guide provides a comparative overview of the quantum yield of representative diphenylpyrimidine-based fluorophores and contrasts them with several widely used commercial fluorophores.

Performance Comparison of Fluorophore Quantum Yields

The quantum yield of a fluorophore is highly dependent on its molecular structure and the surrounding solvent environment. While specific quantum yield data for a broad range of derivatives of this compound are not extensively available in the current literature, studies on structurally related diphenylpyrimidine compounds provide valuable insights into their potential performance. The following table summarizes the quantum yields of two 4-substituted diphenylpyrimidine derivatives alongside common, high-performance commercial fluorophores, offering a benchmark for comparison.

FluorophoreSolventQuantum Yield (Φf)
4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidineEthanol0.07
4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidineEthanol0.31
FluoresceinEthanol0.79
FluoresceinBasic Ethanol0.97
Rhodamine 6GEthanol0.95
Coumarin 153Methanol0.42
Coumarin 153Glassy Matrix (77K)0.90

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a fundamental aspect of characterizing any new fluorophore. The relative quantum yield measurement is a widely adopted method that compares the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Test fluorophore solution of unknown quantum yield

  • Standard fluorophore solution with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol, or Fluorescein in 0.1 M NaOH)

  • Solvent for dissolving the test and standard fluorophores

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φs) is calculated using the following equation:

      Φs = Φr * (m_s / m_r) * (η_s² / η_r²)

      where:

      • Φr is the quantum yield of the reference standard.

      • m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

      • η_s and η_r are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorophore.

experimental_workflow prep_sample Prepare Sample Solutions uv_vis Measure Absorbance (UV-Vis) prep_sample->uv_vis prep_standard Prepare Standard Solutions prep_standard->uv_vis fluorescence Measure Emission (Spectrofluorometer) uv_vis->fluorescence plot_data Plot Intensity vs. Absorbance fluorescence->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Workflow for Relative Quantum Yield Determination.

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4,6-diphenylpyrimidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, procedural framework for the disposal of 2-Bromo-4,6-diphenylpyrimidine, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound from the conducted searches, the following procedures are based on established best practices for the disposal of similar halogenated heterocyclic compounds. It is imperative to consult the official SDS for this compound and adhere to your institution's specific waste management protocols.

Core Principles of Chemical Waste Management

The safe disposal of laboratory chemicals is paramount to prevent potential health hazards, environmental contamination, and to ensure regulatory compliance. The fundamental principle is to correctly identify, segregate, and dispose of chemical waste in accordance with all local, state, and federal regulations. Under no circumstances should halogenated organic compounds be disposed of down the drain or in regular trash.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous brominated organic compounds, this compound should be handled with caution. Potential hazards and the necessary personal protective equipment are summarized below.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.
Skin Corrosion/Irritation May cause skin irritation.Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Safety goggles with side-shields or a face shield.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Handle in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of dust generation.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound and similarly classified halogenated organic waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), as hazardous waste.

  • Crucially, this waste must be segregated as halogenated organic waste .[1][3] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][4] Incompatible chemicals, such as acids and bases, must also be kept separate.[5]

2. Waste Containerization:

  • Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.[1][5] Polyethylene containers are often suitable.

  • Ensure the container is in good condition, free from cracks or leaks.[5]

  • The container should only be filled to about three-quarters of its capacity to prevent spills and allow for expansion.

3. Proper Labeling:

  • Label the waste container clearly with the words "Hazardous Waste".[5]

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated and away from incompatible materials.[4]

  • Ensure the container is stored in secondary containment to catch any potential leaks.[5]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

  • The standard and regulated method for the disposal of halogenated organic compounds is typically high-temperature incineration at a licensed facility.[4]

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of this compound, follow these steps:

  • Ensure Safety: If the spill is outside a fume hood, evacuate the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into your designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Store the sealed container in the designated satellite accumulation area and arrange for pickup through your EHS department.

G cluster_0 start Chemical is no longer needed identify Identify Waste & Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Dispose of as non-hazardous waste (e.g., regular trash, drain disposal if permitted) is_hazardous->non_hazardous No segregate Segregate Waste by Hazard Class (e.g., Halogenated vs. Non-Halogenated) is_hazardous->segregate Yes end Disposal Complete non_hazardous->end containerize Collect in a Labeled, Compatible Waste Container segregate->containerize store Store Sealed Container in a Secure, Ventilated Accumulation Area containerize->store dispose Contact EHS or Licensed Waste Contractor for Disposal store->dispose dispose->end

Caption: Workflow for proper laboratory chemical disposal.

References

Personal protective equipment for handling 2-Bromo-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-4,6-diphenylpyrimidine. The following procedures are based on best practices for handling similar chemical compounds and are designed to ensure laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[6][7][8]To prevent eye contact, which can lead to serious eye irritation or damage.[3][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[7][9][10][11][12] For significant risk of contact, chemical-resistant coveralls are advised.[7]To prevent skin contact, irritation, and absorption.[3][13]
Hand Protection Double-gloving with chemically resistant gloves is recommended. A thicker, chemical-resistant outer glove over a standard disposable nitrile inner glove is a good practice.[7][14]To provide robust protection against chemical permeation.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][15] A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.[7][9]To prevent inhalation of dust, vapors, or aerosols which may cause respiratory irritation.[4][5]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Engineering Controls:

  • Ventilation: All work with this compound should be performed in a certified chemical fume hood to control airborne dust and vapors.[7][15]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[7][15]

Work Practices:

  • Avoid creating dust when handling the solid material.[13]

  • Do not eat, drink, or smoke in the laboratory.[4][13][16]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4][16]

  • Keep the container tightly closed when not in use.[1][16]

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Before handling the compound, ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the compound within a chemical fume hood.

    • Use a spatula or other appropriate tools to handle the solid, avoiding dust generation.

    • For solutions, use a calibrated pipette or syringe for transfers.

  • Reaction Setup:

    • Set up all reactions within the chemical fume hood.

    • Ensure all glassware is properly clamped and secure.

    • If heating is necessary, use a controlled heating mantle or oil bath.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use.

    • Securely cap the primary container.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials contaminated with this compound must be classified as hazardous waste.[10]

  • Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[10][12] The container should be made of a compatible material.

  • Segregation: This waste stream should be segregated as "Halogenated Organic Waste" and not mixed with other incompatible waste.[12][17]

  • Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal company, typically through high-temperature incineration.[10][12][17] Do not dispose of this chemical in regular trash or down the drain.[12][18]

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][15] Remove contaminated clothing.[2][15] Seek medical attention if irritation persists.[15]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][15] Seek immediate medical attention.[2][15]

  • If inhaled: Move the victim to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][15]

  • If swallowed: Do NOT induce vomiting.[2][15] Rinse mouth with water.[4] Seek immediate medical attention.[2][13]

  • Spills: In the event of a spill, evacuate the area.[10] For small spills, absorb the material with an inert, non-combustible absorbent. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[10]

Safe_Handling_Workflow start Start: Obtain This compound prep Preparation: - Verify Fume Hood Function - Assemble Equipment - Don Required PPE start->prep handling Handling in Fume Hood: - Weighing & Transferring - Reaction Setup prep->handling post_handling Post-Handling: - Decontaminate Surfaces - Secure Primary Container handling->post_handling spill Spill Occurs? handling->spill waste_collection Waste Collection: - Segregate as Halogenated Waste - Use Labeled, Compatible Container post_handling->waste_collection disposal Professional Disposal: - Store in Designated Area - Arrange for EHS Pickup waste_collection->disposal spill->post_handling No spill_response Spill Response: - Evacuate Area - Don PPE - Contain & Clean Spill - Report Incident spill->spill_response Yes spill_response->waste_collection end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.